molecular formula C8H13NO3 B1489031 1-(Oxolane-3-carbonyl)azetidin-3-ol CAS No. 1342769-29-2

1-(Oxolane-3-carbonyl)azetidin-3-ol

カタログ番号: B1489031
CAS番号: 1342769-29-2
分子量: 171.19 g/mol
InChIキー: ZWPNBOSZOKULQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Oxolane-3-carbonyl)azetidin-3-ol is a sophisticated chemical building block that incorporates two distinct heterocyclic systems: an azetidine ring and an oxolane (tetrahydrofuran) ring. The compound features a carbonyl linker connecting the 3-position of the oxolane ring to the nitrogen of the azetidine ring, which itself bears a hydroxymethyl group at the 3-position. This unique structure makes it a valuable intermediate in advanced organic synthesis and medicinal chemistry research. The azetidine ring, a four-membered saturated nitrogen heterocycle, is known for its ring strain and is a key motif in drug discovery, often used to modulate the physiochemical properties and potency of therapeutic candidates . The presence of the hydroxymethyl group on the azetidine ring provides a handle for further synthetic manipulation, allowing for the creation of diverse chemical libraries. Similarly, the oxolane ring is a common feature in bioactive molecules and natural products. This compound is primarily used in research as a precursor for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations. Researchers can leverage this scaffold in the development of novel compounds for various applications, including as potential ligands for biological targets. As with all such specialized reagents, this compound is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1342769-29-2

分子式

C8H13NO3

分子量

171.19 g/mol

IUPAC名

(3-hydroxyazetidin-1-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C8H13NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h6-7,10H,1-5H2

InChIキー

ZWPNBOSZOKULQY-UHFFFAOYSA-N

SMILES

C1COCC1C(=O)N2CC(C2)O

正規SMILES

C1COCC1C(=O)N2CC(C2)O

製品の起源

United States

Foundational & Exploratory

"1-(Oxolane-3-carbonyl)azetidin-3-ol" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the target compound, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This guide is a compilation of data on its constituent precursors and a projection of its properties and synthesis based on established chemical principles.

Introduction

This compound is a novel chemical entity that merges two key heterocyclic scaffolds of significant interest in medicinal chemistry: azetidin-3-ol and a substituted oxolane (tetrahydrofuran) ring. The azetidine motif, a strained four-membered nitrogen-containing ring, is a component of numerous biologically active compounds and is increasingly utilized as a versatile building block in drug discovery. Azetidin-3-ol and its derivatives have been explored for their potential in developing treatments for a range of diseases, including cancer. The oxolane ring is also a common feature in many natural products and pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for this compound. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidin-3-ol ring where the nitrogen atom is acylated with a tetrahydrofuran-3-carbonyl group.

Molecular Formula: C₈H₁₃NO₃

Molecular Weight: 171.19 g/mol

** IUPAC Name:** (3-hydroxyazetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Properties of Precursors

Quantitative data for the key precursors of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Azetidin-3-ol

PropertyValueReference
CAS Number 45347-82-8[1]
Molecular Formula C₃H₇NO[1]
Molecular Weight 73.09 g/mol [1]
Boiling Point 170.7 ± 15.0 °C (Predicted)
Flash Point 120.4 °C
Density 1.142 ± 0.06 g/cm³ (Predicted)
Storage 2-8°C, Keep in dark place, sealed in dry[1]

Table 2: Physicochemical Properties of Tetrahydrofuran-3-carboxylic acid

PropertyValueReference
CAS Number 89364-31-8[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Boiling Point 140-141 °C @ 15 mmHg[3]
Flash Point 139 °C[4]
Density 1.170 g/cm³[4]
Appearance Colorless to Light yellow clear liquid[2]
Predicted Properties of this compound

The following properties are predicted based on the chemical structure and have not been experimentally verified.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 171.19 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 55.6 Ų
LogP -1.5 (approx.)

Proposed Synthesis

Due to the absence of published synthetic procedures for this compound, a plausible experimental protocol is proposed below. The synthesis involves a two-step process: the activation of tetrahydrofuran-3-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with azetidin-3-ol.

Synthetic Workflow Diagram

SynthesisWorkflow THF_COOH Tetrahydrofuran-3-carboxylic acid THF_COCl Tetrahydrofuran-3-carbonyl chloride THF_COOH->THF_COCl Step 1: Acid Chloride Formation OxalylChloride Oxalyl Chloride (or SOCl₂) OxalylChloride->THF_COCl Product This compound THF_COCl->Product Step 2: Amide Coupling Azetidinol Azetidin-3-ol Azetidinol->Product Base Triethylamine (or other base) Base->Product Solvent1 Anhydrous DCM/Toluene Solvent1->THF_COCl Solvent2 Anhydrous DCM Solvent2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-3-carbonyl chloride

  • Materials:

    • Tetrahydrofuran-3-carboxylic acid

    • Oxalyl chloride (or thionyl chloride)

    • Anhydrous dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.

    • Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride. This product is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Tetrahydrofuran-3-carbonyl chloride (from Step 1)

    • Azetidin-3-ol (or its hydrochloride salt)

    • Triethylamine (or another non-nucleophilic base)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve azetidin-3-ol (1.0 eq) and triethylamine (2.2 eq, if starting from the hydrochloride salt, or 1.1 eq if starting from the free base) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the azetidin-3-ol solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with this compound. However, based on the known activities of its constituent moieties, some potential areas for investigation can be proposed.

The azetidine ring is a "privileged" scaffold in medicinal chemistry, and various substituted azetidines have demonstrated a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, some azetidin-3-ol derivatives have been investigated for their antiproliferative activity in cancer cell lines.[5]

The tetrahydrofuran ring is also present in many biologically active natural products and synthetic compounds.

Given this, this compound could be a valuable starting point for screening in various biological assays, including but not limited to:

  • Anticancer activity against a panel of human cancer cell lines.

  • Enzyme inhibition assays, particularly for kinases or proteases.

  • Receptor binding assays for various CNS targets.

Further research is required to elucidate any specific biological targets and signaling pathways that may be modulated by this compound.

Safety and Handling

Detailed safety information for the final product is not available. The following information pertains to the proposed reactants.

Table 4: Safety Information for Key Reactants

ReactantHazard StatementsPrecautionary Statements
Azetidin-3-ol hydrochloride Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6]Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[6]
Tetrahydrofuran-3-carboxylic acid Causes severe skin burns and eye damage.[7]Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4]
Oxalyl chloride Toxic if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]
Triethylamine Highly flammable liquid and vapor. Toxic if inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8]Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9]

It is imperative to handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound represents an unexplored area of chemical space with potential applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a detailed, plausible synthetic route. While experimental data on the final compound is lacking, the information presented herein is intended to facilitate and encourage further research into this and related novel chemical entities. The synthesis is based on well-established amide coupling reactions, and the starting materials are commercially available. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to uncover its potential therapeutic value.

References

An In-depth Technical Guide to the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-(Oxolane-3-carbonyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is designed as a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence. This pathway utilizes a nitrogen-protecting group strategy to ensure selective acylation of the hydroxyl group on the azetidine ring. The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is known for its stability and straightforward removal under acidic conditions.

The proposed pathway is as follows:

  • Protection of Azetidin-3-ol: The synthesis begins with the protection of the secondary amine of azetidin-3-ol with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. This step prevents the otherwise competitive N-acylation in the subsequent step.

  • O-Acylation: The hydroxyl group of the N-protected azetidin-3-ol is then acylated using oxolane-3-carbonyl chloride (also known as tetrahydrofuran-3-carbonyl chloride). This key step forms the desired ester linkage.

  • Deprotection: Finally, the Boc protecting group is removed from the azetidine nitrogen under acidic conditions to yield the target compound, this compound.

Synthesis_Pathway A Azetidin-3-ol B tert-butyl 3-hydroxyazetidine-1-carboxylate A->B (Boc)₂O, Solvent Step 1: Protection C tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate B->C Oxolane-3-carbonyl chloride, Base, Solvent Step 2: O-Acylation D This compound C->D Acid (e.g., TFA) Step 3: Deprotection

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the proposed synthesis.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the N-protection of azetidin-3-ol.

  • Materials:

    • Azetidin-3-ol hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq) in portions at 0 °C.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate

This step involves the O-acylation of the N-Boc protected azetidin-3-ol.

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate (from Step 1)

    • Oxolane-3-carbonyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Add oxolane-3-carbonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is the deprotection of the N-Boc group.

  • Materials:

    • tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (from Step 2)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (5-10 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

    • The final product can be purified by a suitable method such as crystallization or chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature and should be optimized experimentally.

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)Typical SolventEstimated Yield
1Azetidin-3-ol HCl(Boc)₂Otert-butyl 3-hydroxyazetidine-1-carboxylate1 : 1.1DCM/H₂O85-95%
2tert-butyl 3-hydroxyazetidine-1-carboxylateOxolane-3-carbonyl chloridetert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate1 : 1.1DCM70-90%
3tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylateTFAThis compound1 : 5-10DCM>90%

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

Mechanism of O-Acylation (Step 2)

The O-acylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with oxolane-3-carbonyl chloride is a classic example of nucleophilic acyl substitution.

  • Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile.

  • Nucleophilic Attack: The nucleophilic oxygen attacks the electrophilic carbonyl carbon of the oxolane-3-carbonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The triethylamine base removes the proton from the oxonium ion to yield the final ester product and triethylammonium chloride.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N-Boc-Azetidin-3-ol N-Boc-Azetidin-3-ol Intermediate Intermediate N-Boc-Azetidin-3-ol->Intermediate Nucleophilic Attack Oxolane-3-carbonyl chloride Oxolane-3-carbonyl chloride Oxolane-3-carbonyl chloride->Intermediate Acylated Product Acylated Product Intermediate->Acylated Product Chloride leaves Triethylammonium chloride Triethylammonium chloride Intermediate->Triethylammonium chloride Deprotonation by Et₃N

Caption: Mechanism of the O-acylation reaction.

Mechanism of N-Boc Deprotection (Step 3)

The removal of the Boc group is an acid-catalyzed elimination reaction.

  • Protonation: The trifluoroacetic acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.

  • Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.

  • Elimination: The tert-butyl carbocation is quenched by a proton abstraction, typically forming isobutylene.

Deprotection_Mechanism cluster_start N-Boc Protected Azetidine cluster_protonation Protonation cluster_cleavage Cleavage cluster_final Final Products Protected_Azetidine Protected_Azetidine Protonated_Intermediate Protonated_Intermediate Protected_Azetidine->Protonated_Intermediate Protonation by TFA Carbamic_Acid Carbamic_Acid Protonated_Intermediate->Carbamic_Acid Formation of carbamic acid tert-butyl_carbocation tert-butyl_carbocation Protonated_Intermediate->tert-butyl_carbocation Formation of tert-butyl carbocation Final_Product Final_Product Carbamic_Acid->Final_Product Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert-butyl_carbocation->Isobutylene Elimination

Caption: Mechanism of the N-Boc deprotection reaction.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.

"1-(Oxolane-3-carbonyl)azetidin-3-ol" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic data for the novel compound this compound. Due to the absence of published experimental spectra for this specific molecule, this document presents an in-depth analysis based on the known spectral characteristics of its constituent moieties, azetidin-3-ol and tetrahydrofuran-3-carboxylic acid. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a novel chemical entity with potential applications in pharmaceutical research and development. Its structure combines the functionalities of a hydroxylated azetidine ring and a tetrahydrofuran ring linked by an amide bond. As with any new compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation. This guide synthesizes the predicted spectroscopic data for this molecule, providing a valuable resource for scientists working with this or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5m1HCH-OH (azetidine)
~4.2 - 3.8m4HCH₂ (azetidine)
~3.9 - 3.6m4HCH₂-O (oxolane)
~3.2m1HCH-C=O (oxolane)
~2.2 - 1.9m2HCH₂ (oxolane)
Broads1HOH

Note: Predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The amide bond may lead to rotational isomers, potentially causing broadening or duplication of some signals.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~68CH₂-O (oxolane)
~65CH-OH (azetidine)
~55CH₂-N (azetidine)
~45CH-C=O (oxolane)
~30CH₂ (oxolane)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Broad, MediumO-H stretch (alcohol)
2960 - 2850MediumC-H stretch (aliphatic)
1650 - 1630StrongC=O stretch (amide)
1100 - 1050StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
171[M]⁺ (Molecular Ion)
154[M - OH]⁺
114[M - C₃H₅O]⁺
99[C₅H₇O₂]⁺ (Oxolane-3-carbonyl fragment)
73[C₃H₇NO]⁺ (Azetidin-3-ol fragment)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.

    • For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While these predictions are based on sound chemical principles and data from related structures, experimental verification is paramount. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other novel compounds. This information is intended to facilitate the efficient characterization and further investigation of this potentially valuable molecule within the scientific community.

"1-(Oxolane-3-carbonyl)azetidin-3-ol" physicochemical properties (solubility, stability)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for 1-(Oxolane-3-carbonyl)azetidin-3-ol are not publicly available. This guide provides a comprehensive overview of its expected physicochemical properties based on the characteristics of its structural components—an azetidine ring, a hydroxyl group, an amide linkage, and an oxolane (tetrahydrofuran) ring. The experimental protocols provided are standard methodologies for characterizing such small molecules.

Executive Summary

This compound is a novel small molecule with potential applications in drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability as a drug candidate. This technical guide consolidates the theoretical and practical aspects of these properties, providing a framework for its empirical evaluation. The molecule incorporates both polar (hydroxyl, amide, ether) and non-polar (aliphatic rings) functionalities, suggesting a nuanced solubility and stability profile. Understanding these characteristics is paramount for formulation development, pharmacokinetic assessment, and overall drugability.

Predicted Physicochemical Properties

The structure of this compound suggests a balance of hydrophilicity and lipophilicity. The azetidin-3-ol and oxolane moieties contribute polar characteristics conducive to aqueous solubility, while the overall compact, cyclic structure may influence crystal lattice energy and, consequently, solubility.

Solubility Profile

The presence of a hydroxyl group and an amide linkage, which can act as hydrogen bond donors and acceptors, is expected to confer some degree of aqueous solubility.[1][2] Simple amides with five or fewer carbon atoms are generally soluble in water.[1] The ether oxygen in the oxolane ring can also accept hydrogen bonds, further contributing to potential aqueous solubility. However, the two saturated heterocyclic rings also introduce lipophilic character. Therefore, the aqueous solubility is likely to be moderate and pH-dependent to some extent, although the molecule lacks strongly acidic or basic centers. Solubility in polar organic solvents like DMSO and ethanol is expected to be high.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent TypeExamplesPredicted SolubilityRationale
Aqueous BuffersPhosphate-Buffered Saline (PBS)ModeratePresence of multiple hydrogen bond donors and acceptors.[1]
Polar Aprotic SolventsDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighCapable of disrupting intermolecular hydrogen bonds and solvating polar functional groups.
Polar Protic SolventsEthanol, MethanolHighAbility to engage in hydrogen bonding with the solute.
Non-polar SolventsHexanes, TolueneLowThe molecule's polarity is likely too high for significant solubility in non-polar media.
Stability Profile

Azetidine, the smallest nitrogen-containing saturated heterocycle, possesses reasonable chemical stability.[3] The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a process that is often slow at physiological pH.[4] The ether linkage in the oxolane ring is typically stable to a wide range of chemical conditions. Forced degradation studies on similar azetidine-containing molecules have shown that amide bond hydrolysis and reactions involving the azetidine ring can be potential degradation pathways under stress conditions.[5][6]

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl)Moderate to LowHydrolysis of the amide bond.[5][6]
Basic (e.g., 0.1 M NaOH)Moderate to LowHydrolysis of the amide bond.[5][6]
Oxidative (e.g., H₂O₂)ModerateOxidation of the secondary alcohol or other susceptible sites.
Photolytic (e.g., UV/Vis light)HighThe molecule lacks significant chromophores, suggesting good photostability.
ThermalHighStable at typical storage and handling temperatures.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[8]

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][10]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the filtrate. The solubility is reported in units such as µg/mL or µM.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, which is relevant for early drug discovery screening.[11][12]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS, pH 7.4).[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[13]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[11]

Chemical Stability Assay (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[14][15][16]

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 72 hours).[17][18]

  • Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots of the stressed samples.

  • Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to stop the degradation process.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point. The stability is often reported as the percentage of the compound remaining. The degradation rate constant and half-life can also be calculated.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow start_thermo Start: Excess Solid Compound add_solvent Add Solvent (e.g., PBS) start_thermo->add_solvent equilibrate Equilibrate (24-72h with agitation) add_solvent->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify_thermo Quantify Filtrate (HPLC-UV) separate->quantify_thermo end_thermo End: Equilibrium Solubility Value quantify_thermo->end_thermo

Caption: Thermodynamic Solubility Assay Workflow.

G cluster_1 Kinetic Solubility Workflow start_kinetic Start: DMSO Stock Solution dilute Serial Dilution in Aqueous Buffer start_kinetic->dilute incubate_kinetic Incubate (1-2h) dilute->incubate_kinetic measure Measure Light Scattering (Nephelometry) incubate_kinetic->measure analyze_kinetic Analyze Precipitation Point measure->analyze_kinetic end_kinetic End: Kinetic Solubility Value analyze_kinetic->end_kinetic

Caption: Kinetic Solubility Assay Workflow.

G cluster_2 Chemical Stability (Forced Degradation) Workflow start_stability Start: Compound Solution stress Expose to Stress Conditions (pH, Temp, etc.) start_stability->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze_stability Analyze by HPLC quench->analyze_stability end_stability End: % Remaining vs. Time analyze_stability->end_stability

Caption: Chemical Stability Assay Workflow.

References

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials, reagents, and detailed experimental protocols for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the amide coupling of two key intermediates: azetidin-3-ol and oxolane-3-carboxylic acid.

Core Synthetic Strategy

The principal synthetic route to this compound involves a two-part strategy: the independent synthesis of the azetidin-3-ol and oxolane-3-carboxylic acid moieties, followed by their condensation to form the final product. The overall synthetic pathway is depicted below.

synthesis_overview N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Azetidin-3-ol Azetidin-3-ol N-Boc-azetidin-3-ol->Azetidin-3-ol Deprotection target This compound Azetidin-3-ol->target Tetrahydrofuran-3-methanol Tetrahydrofuran-3-methanol Oxolane-3-carboxylic acid Oxolane-3-carboxylic acid Tetrahydrofuran-3-methanol->Oxolane-3-carboxylic acid Oxidation Oxolane-3-carboxylic acid->target

Figure 1: Overall synthetic strategy for this compound.

Section 1: Synthesis of Azetidin-3-ol

Azetidin-3-ol is a key starting material, and its synthesis is typically achieved through the deprotection of a commercially available protected precursor, N-Boc-azetidin-3-ol. An alternative route involves a multi-step synthesis starting from benzylamine and epichlorohydrin.

Deprotection of N-Boc-azetidin-3-ol

The most direct route to azetidin-3-ol is the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-azetidin-3-ol using a strong acid, such as trifluoroacetic acid (TFA).

deprotection N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Azetidin-3-ol Azetidin-3-ol N-Boc-azetidin-3-ol->Azetidin-3-ol TFA, DCM

Figure 2: Deprotection of N-Boc-azetidin-3-ol.

Experimental Protocol:

To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (10.0 eq) is added. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude azetidin-3-ol, which is often used in the subsequent step without further purification.[1]

Reagent/SolventMolar Ratio/ConcentrationRole
N-Boc-azetidin-3-ol1.0 eqStarting Material
Trifluoroacetic Acid (TFA)10.0 eqDeprotecting Agent
Dichloromethane (DCM)-Solvent
Synthesis of Azetidin-3-ol Hydrochloride from Benzylamine

An alternative, multi-step synthesis provides azetidin-3-ol hydrochloride from readily available starting materials.

azetidin_synthesis Benzylamine Benzylamine Intermediate_1 Intermediate_1 Benzylamine->Intermediate_1 Epichlorohydrin, H2O 1-Benzyl-azetidin-3-ol 1-Benzyl-azetidin-3-ol Intermediate_1->1-Benzyl-azetidin-3-ol Base Azetidin-3-ol_HCl Azetidin-3-ol_HCl 1-Benzyl-azetidin-3-ol->Azetidin-3-ol_HCl H2, Pd/C, HCl

Figure 3: Synthesis of Azetidin-3-ol Hydrochloride.

Experimental Protocol:

  • Ring opening of epichlorohydrin: Benzylamine (1.0 eq) is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 eq) is added slowly, and the reaction is stirred for 12 hours. The resulting solid is filtered and washed to yield the intermediate.[2]

  • Cyclization: The intermediate from the previous step is treated with a base to induce cyclization, affording 1-benzyl-azetidin-3-ol.

  • Hydrogenolysis: 1-Benzyl-azetidin-3-ol (1.0 eq) is dissolved in methanol, and a solution of hydrochloric acid is added, followed by 10% palladium on carbon (Pd/C). The mixture is hydrogenated for 8 hours. After filtration and concentration, azetidin-3-ol hydrochloride is obtained with a purity of >98% and a yield of >90%.[2]

StepKey ReagentsConditionsYieldPurity
Ring OpeningBenzylamine, Epichlorohydrin0-5 °C, 12 h--
CyclizationBase->86%>95%
HydrogenolysisH₂, 10% Pd/C, HCl8 h>90%>98%

Section 2: Synthesis of Oxolane-3-carboxylic Acid

Oxolane-3-carboxylic acid, also known as tetrahydrofuran-3-carboxylic acid, can be prepared by the oxidation of the corresponding primary alcohol, tetrahydrofuran-3-methanol.

Oxidation of Tetrahydrofuran-3-methanol

A common and effective method for the oxidation of primary alcohols to carboxylic acids is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone. A milder alternative involves a TEMPO-catalyzed oxidation.

oxidation Tetrahydrofuran-3-methanol Tetrahydrofuran-3-methanol Oxolane-3-carboxylic acid Oxolane-3-carboxylic acid Tetrahydrofuran-3-methanol->Oxolane-3-carboxylic acid Jones Reagent or TEMPO/NaOCl

Figure 4: Oxidation of Tetrahydrofuran-3-methanol.

Experimental Protocol (Jones Oxidation):

Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. This solution is then added dropwise to a solution of tetrahydrofuran-3-methanol in acetone at 0 °C. The reaction is typically exothermic and proceeds rapidly. The completion of the reaction is indicated by a color change from orange to green. The mixture is then worked up to isolate the carboxylic acid.[3][4][5]

Experimental Protocol (TEMPO-catalyzed Oxidation):

To a solution of tetrahydrofuran-3-methanol (1.0 eq) in a biphasic mixture of dichloromethane and water, TEMPO (catalytic amount) and sodium hypochlorite (NaOCl) are added. The reaction is stirred at room temperature until the starting material is consumed. The aqueous layer is then acidified and extracted to yield the carboxylic acid. This method is generally milder than the Jones oxidation.

Oxidation MethodKey ReagentsTypical Conditions
Jones OxidationCrO₃, H₂SO₄, Acetone0 °C to room temperature
TEMPO-catalyzedTEMPO, NaOClRoom temperature

Section 3: Amide Coupling to form this compound

The final step in the synthesis is the formation of the amide bond between azetidin-3-ol and oxolane-3-carboxylic acid. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.

coupling Azetidin-3-ol Azetidin-3-ol target This compound Azetidin-3-ol->target Oxolane-3-carboxylic acid Oxolane-3-carboxylic acid Coupling_Reagent HATU, DIPEA, DMF Oxolane-3-carboxylic acid->Coupling_Reagent Coupling_Reagent->target

Figure 5: Amide coupling reaction.

Experimental Protocol:

To a solution of oxolane-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred for a few minutes to activate the carboxylic acid. Then, a solution of azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) (1.0 eq) in DMF is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The crude product is purified by column chromatography.

Reagent/SolventMolar RatioRole
Oxolane-3-carboxylic acid1.0 eqCarboxylic Acid
Azetidin-3-ol1.0 eqAmine
HATU1.1 eqCoupling Reagent
DIPEA2.0 eqBase
DMF-Solvent

Commonly Used Coupling Reagents:

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Hydroxybenzotriazole - A carbodiimide-based system that is widely used and cost-effective.
T3P (Propylphosphonic Anhydride) - A cyclic phosphonic acid anhydride that is effective for amide bond formation.

Conclusion

The synthesis of this compound is a straightforward process involving the preparation of two key building blocks followed by an amide coupling reaction. The choice of reagents and specific protocols can be adapted based on the scale of the synthesis and the availability of starting materials. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Theoretical and Computational Exploration of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a theoretical and computational exploration of the novel chemical entity "1-(Oxolane-3-carbonyl)azetidin-3-ol." To date, there is no available published literature detailing the synthesis, characterization, or biological activity of this specific molecule. The information presented herein is extrapolated from established chemical principles and data available for its constituent fragments, namely azetidin-3-ol and oxolane-3-carboxylic acid, and related compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for the potential synthesis, characterization, and evaluation of this compound.

Introduction

Small, saturated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering access to novel chemical space and three-dimensional diversity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly attractive motif due to its unique conformational properties and its presence in a number of biologically active compounds.[1][2] Similarly, the oxolane (tetrahydrofuran) ring is a common feature in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[3] The title compound, this compound, combines these two valuable scaffolds via a stable amide linkage. This whitepaper presents a theoretical guide to its synthesis, predicted properties, and potential areas of application, supported by computational analysis and proposed experimental protocols.

Molecular Structure and Predicted Properties

The proposed structure of this compound is depicted below. The molecule possesses two stereocenters, one at the C3 position of the azetidine ring and one at the C3 position of the oxolane ring, leading to the possibility of four stereoisomers.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H13NO3---
Molecular Weight171.19 g/mol ---
XLogP3-1.2Based on constituent fragments and similar N-acyl azetidines.
Hydrogen Bond Donors1Hydroxyl group.
Hydrogen Bond Acceptors4Amide carbonyl oxygen, oxolane oxygen, hydroxyl oxygen, azetidine nitrogen.
Rotatable Bonds2C-C bond of the oxolane ring and the C-N amide bond.
pKa (Azetidine N)~7-8Based on pKa of similar N-acyl azetidines.
Boiling PointNot availableExpected to be high due to hydrogen bonding.
Melting Point90-92°C (for azetidin-3-ol hydrochloride)This is for a related starting material and the target compound's MP is likely different.[4]

Proposed Synthesis

The most direct and theoretically sound approach to the synthesis of this compound is via the formation of an amide bond between azetidin-3-ol and an activated derivative of oxolane-3-carboxylic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling Oxolane_COOH Oxolane-3-carboxylic acid SOCl2 SOCl2 or (COCl)2 Oxolane_COOH->SOCl2 Activation Oxolane_COCl Oxolane-3-carbonyl chloride SOCl2->Oxolane_COCl Azetidinol Azetidin-3-ol Oxolane_COCl->Azetidinol Target This compound Azetidinol->Target Coupling Base Et3N or Pyridine Base->Target

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of Oxolane-3-carboxylic acid

  • To a solution of oxolane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess reagent in vacuo to yield the crude oxolane-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve azetidin-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) or pyridine (1.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C.

  • Add a solution of the crude oxolane-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of azetidin-3-ol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is a suggested eluent system) to afford the target compound, this compound.

Computational Studies (Theoretical Approach)

Due to the absence of experimental data, computational modeling provides a valuable tool to predict the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations would be a suitable method for this purpose.

G cluster_0 Computational Workflow Start Generate 3D Structure of This compound DFT DFT Calculation (e.g., B3LYP/6-31G*) Start->DFT Properties Calculate Properties: - Optimized Geometry - Vibrational Frequencies (IR) - NMR Chemical Shifts - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential DFT->Properties Analysis Analyze Data: - Conformational Analysis - Spectroscopic Prediction - Reactivity Indices Properties->Analysis

Figure 2: A typical workflow for the computational study of the target molecule.
Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted Key SignalsRationale
¹H NMR (in CDCl₃)δ 4.5-5.0 (m, 1H, CH-OH), δ 3.5-4.2 (m, 6H, CH₂-N, CH-O, CH₂-O), δ 2.5-3.0 (m, 1H, CH-C=O), δ 1.8-2.2 (m, 2H, CH₂)Based on typical chemical shifts for N-acyl azetidines and substituted oxolanes.
¹³C NMR (in CDCl₃)δ 170-175 (C=O), δ 60-75 (CH-OH, CH₂-N, CH₂-O), δ 40-50 (CH-C=O), δ 25-35 (CH₂)Based on typical chemical shifts for amides and the respective heterocyclic rings.
IR (thin film)3300-3500 cm⁻¹ (O-H stretch), 1620-1650 cm⁻¹ (C=O amide stretch), 1050-1150 cm⁻¹ (C-O stretch)Characteristic vibrational frequencies for the functional groups present.
Mass Spec (ESI+) m/z 172.09 [M+H]⁺, 194.07 [M+Na]⁺Calculated exact mass plus common adducts.

Potential Applications and Future Directions

Given the prevalence of azetidine and oxolane motifs in bioactive molecules, this compound represents an interesting scaffold for drug discovery. The presence of a hydroxyl group provides a handle for further functionalization, allowing for the generation of a library of derivatives. Potential areas of investigation could include:

  • Antibacterial agents: The azetidine ring is a core component of many β-lactam antibiotics. While this compound is not a β-lactam, the strained ring system may confer interesting biological activity.

  • CNS-active agents: The polarity and three-dimensional nature of the molecule may allow it to interact with targets in the central nervous system.

  • Scaffold for combinatorial chemistry: The straightforward proposed synthesis would allow for the rapid generation of analogues by varying the carboxylic acid component.

Future work should focus on the successful synthesis and characterization of this compound and its stereoisomers. Subsequent biological screening would be necessary to elucidate any potential therapeutic applications.

Conclusion

While currently a hypothetical molecule, this compound presents an intriguing target for synthetic and medicinal chemists. This technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and computational analysis. The combination of the structurally unique azetidine ring with the pharmaceutically relevant oxolane moiety makes this compound and its potential derivatives worthy of further investigation. The experimental validation of the hypotheses presented herein is a logical and compelling next step.

References

An In-depth Technical Guide to the Potential Biological Targets of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with a unique chemical architecture combining a rigid, saturated azetidine ring with a tetrahydrofuran moiety. While direct biological activity data for this specific compound is not yet publicly available, its structural components are present in numerous bioactive molecules. This technical guide provides a comprehensive overview of the potential biological targets of this compound based on structure-activity relationships of its core motifs. Furthermore, a detailed experimental workflow is proposed for the systematic identification and validation of these putative targets, aiming to accelerate the discovery of its therapeutic potential.

The azetidin-3-ol core is a key feature in various compounds with demonstrated biological effects, including derivatives with activity against breast cancer cell lines and those acting as GABA uptake inhibitors.[1][2] The tetrahydrofuran ring is also a common motif in a wide range of natural products and synthetic drugs, such as HIV protease inhibitors, and is known to engage in crucial hydrogen-bonding interactions with biological macromolecules.[3] The combination of these two pharmacophoric elements in this compound suggests a high potential for interaction with a variety of biological targets.

Postulated Biological Targets

Based on the known biological activities of its constituent chemical moieties, a number of potential biological targets for this compound can be hypothesized. These are summarized in the table below.

Target Class Specific Potential Target(s) Rationale based on Structural Motifs
Neurotransmitter Transporters GABA transporters (GAT-1, GAT-3)The azetidine ring is a conformationally restricted analog of GABA and is present in known GAT inhibitors.[1]
Enzymes Proteases (e.g., HIV protease, serine proteases)The tetrahydrofuran moiety can mimic the cyclic ethers in HIV protease inhibitors and can form key hydrogen bonds in enzyme active sites.[3]
KinasesThe azetidine scaffold can serve as a rigid core to orient functional groups for interaction with the ATP-binding pocket of kinases.
HydrolasesThe amide bond is a potential site for interaction with the active sites of various hydrolases.
Receptors G-protein coupled receptors (GPCRs)The compact and rigid structure may fit into the binding pockets of various GPCRs.
Anticancer Targets Various targets in cancer cell proliferation pathwaysAzetidinone derivatives have shown antiproliferative activity against human breast cancer cell lines.[2]

Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of this compound. The proposed workflow integrates computational and experimental methodologies.

experimental_workflow cluster_computational Computational Target Prediction cluster_experimental_screening Experimental Screening cluster_validation Target Validation in_silico In Silico Target Prediction (e.g., TargetHunter, PharmMapper) docking Molecular Docking (against predicted targets) in_silico->docking Prioritize targets phenotypic Phenotypic Screening (e.g., cell viability, pathway analysis) docking->phenotypic Guide initial screens binding Biochemical/Biophysical Binding Assays (e.g., DSF, SPR, ITC) phenotypic->binding Identify active assays cell_based Cell-Based Target Engagement Assays (e.g., CETSA) binding->cell_based Confirm target interaction functional Functional Cellular Assays (downstream signaling) cell_based->functional Validate biological effect

Caption: A logical workflow for the identification and validation of biological targets.

Detailed Experimental Protocols

In Silico Target Prediction
  • Objective: To generate a preliminary list of potential biological targets using computational methods.

  • Methodology:

    • The 3D structure of this compound will be generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

    • The structure will be submitted to reverse pharmacophore mapping and target prediction web servers such as TargetHunter and PharmMapper.

    • The output will be a ranked list of potential protein targets based on structural and chemical similarity to known ligands.

Molecular Docking
  • Objective: To predict the binding mode and estimate the binding affinity of the compound to the computationally predicted targets.

  • Methodology:

    • The crystal structures of the high-ranking potential targets will be obtained from the Protein Data Bank (PDB).

    • Molecular docking will be performed using software such as AutoDock Vina or Glide.

    • The docking poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.

Phenotypic Screening
  • Objective: To identify cellular phenotypes affected by the compound.

  • Methodology:

    • A panel of diverse human cancer cell lines will be treated with a range of concentrations of this compound.

    • Cell viability will be assessed using an MTS or CellTiter-Glo assay after 48-72 hours of incubation.

    • For active compounds, further phenotypic assays such as cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) will be performed.

Biochemical and Biophysical Binding Assays
  • Objective: To directly measure the binding of the compound to purified target proteins.

  • Methodology:

    • Differential Scanning Fluorimetry (DSF):

      • The purified target protein will be mixed with a fluorescent dye (e.g., SYPRO Orange) and the compound in a 96-well plate.

      • The plate will be subjected to a temperature gradient in a real-time PCR instrument.

      • Binding of the compound will be detected as a shift in the protein's melting temperature.

    • Surface Plasmon Resonance (SPR):

      • The target protein will be immobilized on a sensor chip.

      • A solution of the compound will be flowed over the chip at various concentrations.

      • Binding kinetics (association and dissociation rates) and affinity (KD) will be determined by measuring the change in the refractive index at the sensor surface.

    • Isothermal Titration Calorimetry (ITC):

      • A solution of the compound will be titrated into a solution of the target protein in the sample cell of a microcalorimeter.

      • The heat change upon binding will be measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell-Based Target Engagement Assays
  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA):

      • Intact cells will be treated with the compound or vehicle control.

      • The cells will be heated to a range of temperatures to induce protein denaturation and aggregation.

      • The remaining soluble target protein at each temperature will be quantified by Western blotting or ELISA.

      • Target engagement is indicated by an increase in the thermal stability of the target protein in the presence of the compound.

Signaling Pathway Analysis

Should the compound demonstrate significant activity against a particular target, for instance, a kinase, the downstream signaling pathway would be investigated.

signaling_pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Summary of Quantitative Data Presentation

All quantitative data generated from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Assay Parameter(s) Example Value
Phenotypic Screening IC50 (µM)1.5 ± 0.2
Differential Scanning Fluorimetry (DSF) ΔTm (°C)+3.5 ± 0.3
Surface Plasmon Resonance (SPR) KD (nM)50 ± 5
Isothermal Titration Calorimetry (ITC) KD (nM)65 ± 8
Cellular Thermal Shift Assay (CETSA) EC50 (µM)2.1 ± 0.4

While the biological targets of this compound remain to be elucidated, its chemical structure suggests a high potential for bioactivity. The systematic, multi-faceted approach outlined in this guide, combining computational prediction with rigorous experimental validation, provides a robust framework for discovering and characterizing the molecular targets of this promising compound. The successful identification of its biological targets will be a critical step in unlocking its therapeutic potential and guiding future drug development efforts.

References

Whitepaper: 1-(Oxolane-3-carbonyl)azetidin-3-ol - A Novel Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the relentless pursuit of novel chemical matter with improved pharmacological profiles, the strategic design of molecular building blocks is paramount. This whitepaper introduces 1-(Oxolane-3-carbonyl)azetidin-3-ol , a novel chemical entity not presently described in scientific literature or commercial databases. By combining the favorable attributes of the conformationally restricted azetidin-3-ol scaffold with the polar, three-dimensional character of an oxolane (tetrahydrofuran) moiety, this molecule emerges as a significant and untapped building block for drug discovery. Its potential utility as a bioisosteric replacement for proline and other cyclic amino acids offers a compelling strategy to modulate physicochemical properties, enhance metabolic stability, and explore new chemical space. This document provides a comprehensive analysis of its novelty, hypothesizes its significance, and furnishes detailed, representative protocols for its synthesis and potential biological evaluation.

Introduction: The Quest for Novel Scaffolds

The design of successful therapeutics is a multi-parameter optimization challenge. Medicinal chemists continually seek novel scaffolds that confer advantageous properties such as improved potency, selectivity, metabolic stability, and solubility, while minimizing off-target effects. Heterocyclic compounds are a cornerstone of drug discovery, providing the structural diversity and chemical properties essential for effective drug-target interactions.[1][2] Small, strained ring systems like azetidine have gained prominence as they offer a unique combination of rigidity and three-dimensional character, often serving as valuable bioisosteres for more common motifs.[3]

A search of prominent chemical databases and scientific literature reveals no specific data for "this compound," establishing its novelty. This whitepaper will, therefore, deconstruct the molecule into its constituent fragments to build a case for its potential significance and guide its future exploration.

Deconstruction and Significance of Constituent Moieties

The Azetidin-3-ol Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine imparts a greater degree of conformational rigidity. This pre-organization can lead to more favorable binding energetics upon interaction with a biological target.

Specifically, the azetidin-3-ol moiety offers several advantages:

  • Vectorial Exit Points: The nitrogen at position 1 and the hydroxyl group at position 3 provide two distinct vectors for substitution, allowing for the systematic exploration of chemical space.

  • Improved Physicochemical Properties: The incorporation of azetidine rings has been shown to improve properties like aqueous solubility and reduce lipophilicity compared to larger aliphatic rings.

  • Proline Bioisostere: Azetidine-2-carboxylic acid is a known, albeit smaller, homolog of proline.[4][5] N-acylated azetidin-3-ols can be considered constrained mimics of acylated prolines or hydroxyprolines, offering a different conformational presentation to a target protein. This substitution can disrupt or alter key interactions, potentially leading to improved selectivity or a different pharmacological outcome.[6]

The Oxolane-3-carbonyl Moiety

The oxolane (tetrahydrofuran) ring is a prevalent feature in both natural products and synthetic drugs.[7][8] Its non-planar structure introduces three-dimensionality, a key strategy to escape the "flatland" of aromatic-rich compound libraries. The oxygen heteroatom acts as a hydrogen bond acceptor, improving polarity and potential interactions with biological targets.

The 3-carbonyl substitution is particularly noteworthy. It positions the polar amide linkage, formed upon coupling with azetidin-3-ol, in a way that projects functionality away from the core of the oxolane ring, allowing the scaffold to act as a versatile linker or a decorated side chain.

The Novelty and Proposed Significance of this compound

The combination of these two scaffolds into a single molecule, This compound , presents a novel and compelling tool for medicinal chemists.

Key Hypothesized Advantages:

  • Enhanced Three-Dimensionality: The fusion of two non-planar rings creates a scaffold with significant 3D character, increasing the likelihood of specific, high-affinity interactions with complex protein binding sites.

  • Modulated Physicochemical Properties: This scaffold is anticipated to offer a unique profile of solubility, lipophilicity (LogP), and polarity compared to traditional proline-based structures. The additional polar groups (hydroxyl and ether oxygen) can enhance aqueous solubility.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than more flexible aliphatic amines. The N-acyl linkage to the sterically hindered 3-position of the oxolane may also confer resistance to amidases.

  • Novel Intellectual Property: As a novel chemical entity, derivatives incorporating this scaffold would represent new and patentable chemical matter.

This molecule can be envisioned as a next-generation proline mimic, where the oxolane portion provides a handle for further derivatization or acts as a key pharmacophoric element itself.

Data Presentation: A Conceptual Comparison

As no experimental data exists for the target molecule, the following table presents a conceptual, hypothetical comparison of key physicochemical properties that a medicinal chemist would evaluate. This illustrates the potential advantages of the novel scaffold over a standard N-acetyl proline.

PropertyN-Acetyl-L-Proline (Reference)This compound (Hypothetical)Rationale for Hypothetical Value
Molecular Weight ( g/mol ) 157.17187.19Direct calculation.
cLogP -0.6-1.0 to -0.5The additional hydroxyl and ether oxygen atoms are expected to decrease lipophilicity.
Topological Polar Surface Area (TPSA, Ų) 60.4~80-90The addition of a hydroxyl and an ether oxygen increases the polar surface area.
Aqueous Solubility HighVery HighIncreased polarity and hydrogen bonding capacity should enhance solubility.
Metabolic Stability (t½ in Hepatocytes) Moderate to HighPotentially HigherThe strained azetidine ring and sterically shielded amide bond may be more resistant to metabolism.[1]
Number of H-Bond Donors 1 (acid) / 0 (amide)1The hydroxyl group.
Number of H-Bond Acceptors 3 (acid) / 2 (amide)4Carbonyl oxygen, azetidine nitrogen, hydroxyl oxygen, ether oxygen.

Note: The values for the novel scaffold are predictive and serve to illustrate the design rationale.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and potential biological evaluation of the novel scaffold.

Synthesis Protocol: Amide Coupling

The most direct route to synthesize this compound is via a standard amide coupling reaction between azetidin-3-ol and tetrahydrofuran-3-carboxylic acid.

Reaction Scheme: Azetidin-3-ol + Tetrahydrofuran-3-carboxylic acid --(Coupling Agent, Base)--> this compound

Materials:

  • Azetidin-3-ol hydrochloride

  • Tetrahydrofuran-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve azetidin-3-ol hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the reaction base.

  • Add the azetidin-3-ol solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a gradient of methanol in DCM, e.g., 0-10%) to yield the pure this compound.[9]

Biological Evaluation Protocol 1: Kinase Inhibition Assay

This scaffold could be incorporated into a molecule targeting the ATP binding site of a protein kinase. This protocol describes a general method to test for kinase inhibition.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or by using a labeled ATP.[10]

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compound (e.g., a derivative of this compound)

  • ATP (may be radiolabeled, e.g., [γ-³²P]ATP, or used in a coupled enzyme system)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA solution or phosphoric acid)

  • Detection reagents (e.g., scintillation fluid for radiolabeling, or luciferase/luciferin for ADP-Glo™ assays)

  • Microtiter plates (e.g., 96-well or 384-well)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase reaction buffer.

  • In a microtiter plate, add the test compound solution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase enzyme and the peptide substrate to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[11]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a fixed time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Terminate the reaction by adding the stop solution.

  • Detect the signal. If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane, washed to remove unincorporated ATP, and the radioactivity of the phosphorylated substrate is counted using a scintillation counter.[3] If using a commercial kit like ADP-Glo™, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP produced.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Evaluation Protocol 2: Radioligand Binding Assay

This scaffold could be part of a ligand for a G-protein coupled receptor (GPCR). This assay determines the affinity of the test compound for the receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[12][13]

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

  • Cell harvester/filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, the cell membrane preparation, the radiolabeled ligand (at a fixed concentration, typically near its Kd), and the test compound at various concentrations.[14]

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding versus the logarithm of the test compound concentration. Fit the data to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

The following diagrams illustrate the conceptual workflow for the design and evaluation of a novel building block like this compound.

G cluster_0 Conceptual Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation A Identify Need: Improved Proline Mimic B Deconstruct Proline: Cyclic, Secondary Amine A->B C Hypothesize Improvement: Modulate Rigidity & Polarity B->C D Select Scaffolds: Azetidin-3-ol (Rigidity) + Oxolane (3D, Polarity) C->D E Propose Novel Structure: This compound D->E F Develop Synthetic Route (e.g., Amide Coupling) E->F Feasibility? G Synthesize & Purify Compound F->G H Structural Confirmation (NMR, MS, etc.) G->H I Profile Physicochemical Properties (Solubility, LogP, pKa) H->I J Incorporate into Test Molecules I->J Proceed? K Primary Screening (e.g., Kinase or Binding Assay) J->K L ADME Profiling (Metabolic Stability Assay) K->L M Analyze Structure-Activity Relationship (SAR) L->M M->C Design Iteration G start_A Azetidin-3-ol (Starting Material) step2 Step 2: Nucleophilic Attack (Amine attacks activated ester) start_A->step2 start_B Tetrahydrofuran-3- carboxylic acid (Starting Material) step1 Step 1: Acid Activation (Formation of O-acylisourea ester) start_B->step1 reagents Coupling Reagents: EDC, HOBt, DIPEA Solvent: DMF reagents->step1 reagents->step2 step1->step2 Activated Intermediate step3 Step 3: Amide Bond Formation step2->step3 purification Workup & Purification (Extraction, Chromatography) step3->purification product Final Product: This compound purification->product

References

Navigating the Uncharted Territory: A Proposed Preliminary Biological Screening of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary biological screening cascade for the novel chemical entity, 1-(Oxolane-3-carbonyl)azetidin-3-ol. In the absence of published data for this specific molecule, this document leverages established methodologies and known biological activities of structurally related azetidine-containing compounds to propose a rational, tiered approach to elucidate its potential therapeutic value. This guide provides detailed, generalized experimental protocols for a suite of in vitro assays and presents a logical workflow for hit identification and characterization. All quantitative data herein is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-established "privileged" scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. The specific substitution pattern of this compound, featuring an oxolane (tetrahydrofuran) moiety and a hydroxyl group on the azetidine ring, presents a unique chemical space that warrants thorough biological investigation. This document serves as a foundational guide for initiating such a screening campaign.

Proposed Tiered Screening Cascade

A tiered or cascaded approach to preliminary biological screening is recommended to efficiently manage resources and rationally progress the investigation of this compound. The proposed cascade begins with broad-spectrum assays and funnels towards more specific, target-based investigations based on initial findings.

Tier 1: Broad-Spectrum Bioactivity Profiling

The initial tier focuses on identifying any general cytotoxic, antimicrobial, or broad enzymatic inhibitory effects of the compound.

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.

  • General Cytotoxicity Assessment: Determination of the compound's effect on the viability of representative human cell lines.

  • Kinase Inhibition Profiling (Broad Panel): A broad kinase panel screen can provide initial insights into potential cell signaling pathways modulated by the compound.

Tier 2: Focused Investigation Based on Tier 1 "Hits"

Should Tier 1 assays yield positive results, Tier 2 will involve more focused studies to delineate the mechanism of action and therapeutic potential. For instance:

  • If antimicrobial activity is observed, determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) would be pursued.

  • If selective cytotoxicity against a cancer cell line is noted, further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) would be warranted.

  • If specific kinase inhibition is identified, dose-response studies and selectivity profiling against related kinases would be the next logical step.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data that could be generated from the proposed Tier 1 screening.

Table 1: Illustrative Antimicrobial Screening Data for this compound

Microbial StrainGram StainZone of Inhibition (mm) at 100 µ g/disk
Staphylococcus aureusPositive12
Bacillus subtilisPositive10
Escherichia coliNegative6
Pseudomonas aeruginosaNegative5
Candida albicansN/A (Fungus)8

Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) for this compound

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Human Embryonic Kidney> 100
MCF-7Human Breast Cancer45
A549Human Lung Cancer62
HCT116Human Colon Cancer38

Experimental Protocols

Detailed methodologies for key proposed experiments are provided below.

Antimicrobial Susceptibility Testing: Disk Diffusion Method
  • Microbial Culture Preparation: Inoculate a loopful of the test microorganism into 5 mL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Incubate at 37°C (bacteria) or 30°C (fungi) until the turbidity matches the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak evenly across the entire surface of a Mueller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) plate to create a uniform lawn.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of a stock solution of this compound (e.g., 10 mg/mL in DMSO) onto a disk. A disk with the solvent alone serves as a negative control. A standard antibiotic disk (e.g., ampicillin) serves as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Preliminary Biological Screening Workflow

Screening_Workflow cluster_prep Compound & Assay Preparation cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_analysis1 Tier 1 Data Analysis cluster_tier2 Tier 2: Focused Follow-up cluster_decision Decision Point Compound This compound Stock Solution Preparation Antimicrobial Antimicrobial Screening (Disk Diffusion) Compound->Antimicrobial Cytotoxicity General Cytotoxicity (MTT Assay) Compound->Cytotoxicity Kinase Broad Kinase Panel Compound->Kinase AssayPlates Preparation of Assay Plates (Microbial or Cell Culture) AssayPlates->Antimicrobial AssayPlates->Cytotoxicity AssayPlates->Kinase DataAnalysis1 Initial Data Analysis (Zone of Inhibition, IC50, % Inhibition) Antimicrobial->DataAnalysis1 Cytotoxicity->DataAnalysis1 Kinase->DataAnalysis1 HitID Hit Identification DataAnalysis1->HitID MIC_MBC MIC/MBC Determination HitID->MIC_MBC If 'Hit' Apoptosis Mechanism of Cell Death Assay HitID->Apoptosis If 'Hit' DoseResponse Kinase Dose-Response HitID->DoseResponse If 'Hit' GoNoGo Go/No-Go Decision for Further Development MIC_MBC->GoNoGo Apoptosis->GoNoGo DoseResponse->GoNoGo

Caption: A generalized workflow for the preliminary biological screening of a novel compound.

Hypothetical Signaling Pathway Inhibition

Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Compound 1-(Oxolane-3-carbonyl) azetidin-3-ol Compound->KinaseB Inhibition

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on the amide coupling of commercially available tetrahydrofuran-3-carboxylic acid and azetidin-3-ol using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Azetidine and oxolane (tetrahydrofuran) moieties are important structural motifs found in a variety of biologically active compounds. The combination of these two rings through a stable amide linkage in this compound creates a unique scaffold for further chemical exploration and potential development of novel therapeutic agents. The synthetic route described herein is a robust and efficient method for the preparation of this target molecule.

Synthetic Scheme

The overall synthetic scheme involves a single-step amide coupling reaction:

Scheme 1: Synthesis of this compound

Tetrahydrofuran-3-carboxylic acid + Azetidin-3-ol --(HATU, DIPEA, DMF)--> this compound

Experimental Protocol

This protocol details the procedure for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurity
Tetrahydrofuran-3-carboxylic acidCommercially Available≥98%
Azetidin-3-ol hydrochlorideCommercially Available≥98%
HATUCommercially Available≥98%
N,N-Diisopropylethylamine (DIPEA)Commercially Available≥99%
N,N-Dimethylformamide (DMF), anhydrousCommercially Available99.8%
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
Brine (Saturated aqueous NaCl)In-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Commercially Available-
Silica gel (230-400 mesh)Commercially Available-
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of Azetidin-3-ol Free Base:

    • In a round-bottom flask, dissolve azetidin-3-ol hydrochloride (1.0 eq) in a minimal amount of water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~9-10.

    • Extract the aqueous layer with dichloromethane (3 x volume of water).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol as a free base. Use immediately in the next step. A similar deprotection method is used for other protected amines.[1]

  • Amide Coupling Reaction:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydrofuran-3-carboxylic acid (1.0 eq), anhydrous N,N-Dimethylformamide (DMF) to make a 0.2 M solution.

    • Add HATU (1.1 eq) to the solution.[1][2]

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.[1][2]

    • In a separate flask, dissolve the freshly prepared azetidin-3-ol (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the azetidin-3-ol solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (2x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) as the eluent to afford the pure this compound.

Data Presentation

Stoichiometry Table
CompoundMW ( g/mol )Molar Eq.Moles (mmol)Amount
Tetrahydrofuran-3-carboxylic acid116.121.05.0581 mg
Azetidin-3-ol73.091.055.25384 mg
HATU380.231.15.52.09 g
DIPEA129.243.015.02.6 mL
DMF (Solvent)73.09--25 mL
Expected Analytical Data
ParameterExpected Value
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
AppearanceExpected to be a white to off-white solid or a viscous oil.
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): 4.60-4.50 (m, 1H, -CH(OH)-), 4.40-4.20 (m, 2H, azetidine-CH₂), 4.10-3.90 (m, 2H, azetidine-CH₂), 3.90-3.70 (m, 4H, oxolane-CH₂), 3.30-3.15 (m, 1H, oxolane-CH), 2.20-2.00 (m, 2H, oxolane-CH₂), 1.80 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃)Predicted δ (ppm): 173.0 (C=O), 68.0 (oxolane-CH₂), 67.5 (oxolane-CH₂), 60.0 (azetidine-CH(OH)), 55.0 (azetidine-CH₂), 54.5 (azetidine-CH₂), 45.0 (oxolane-CH), 30.0 (oxolane-CH₂).
Mass Spec. (ESI+)m/z [M+H]⁺: Calculated for C₈H₁₄NO₃⁺: 172.09; Found: (Expected value).

Visualization

Experimental Workflow Diagram

Synthesis_Workflow sub_A Tetrahydrofuran-3-carboxylic acid activation Acid Activation sub_A->activation sub_B Azetidin-3-ol coupling Amide Coupling (12-18h, RT) sub_B->coupling reagent_HATU HATU reagent_HATU->activation reagent_DIPEA DIPEA reagent_DIPEA->activation reagent_DMF DMF reagent_DMF->activation activation->coupling workup Aqueous Work-up (EtOAc/H₂O) coupling->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • HATU is a hazardous substance; handle with care and avoid inhalation of dust.

  • DIPEA and DMF are irritants; avoid contact with skin and eyes.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and has not been experimentally validated by the authors. Researchers should exercise caution and perform small-scale trials before scaling up.

References

Application Notes and Protocols: The "1-(Oxolane-3-carbonyl)azetidin-3-ol" Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical scaffolds that provide access to unexplored chemical space and unique intellectual property is a central theme in modern drug discovery. The "1-(Oxolane-3-carbonyl)azetidin-3-ol" scaffold is an emerging motif that combines the desirable features of two well-established pharmacophoric fragments: the three-dimensional azetidin-3-ol ring and the polar tetrahydrofuran moiety. While direct literature on this specific combination is scarce, its constituent parts have a proven track record in medicinal chemistry, suggesting significant potential for the development of new therapeutics.

These application notes provide a comprehensive overview of the rationale for using the "this compound" scaffold, detailed protocols for its synthesis and biological evaluation, and a framework for data presentation.

Rationale for Use in Drug Design

The "this compound" scaffold offers several advantageous properties for drug design, primarily derived from its constituent heterocyclic rings.

  • Three-Dimensionality and Physicochemical Properties: The saturated, non-planar nature of both the azetidine and tetrahydrofuran rings introduces three-dimensionality into drug candidates. This is a critical feature for enhancing selectivity and potency by enabling more specific interactions with the complex topology of biological targets. The hydroxyl group on the azetidine and the ether oxygen in the tetrahydrofuran ring can act as hydrogen bond donors and acceptors, respectively, improving solubility and providing key interaction points.

  • Metabolic Stability: Small, saturated heterocyclic rings like azetidine and tetrahydrofuran are often more resistant to metabolic degradation compared to more traditional, lipophilic aromatic rings. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic liabilities.

  • Versatility as a Scaffold: The azetidin-3-ol core provides a rigid framework with well-defined vectors for substitution. The nitrogen atom of the azetidine allows for the attachment of various functionalities, while the hydroxyl group can be further functionalized or serve as a key binding element. The tetrahydrofuran-3-carbonyl group introduces an additional layer of structural diversity and polarity.

  • Potential Therapeutic Targets: Based on the known biological activities of compounds containing either azetidine or tetrahydrofuran rings, derivatives of the "this compound" scaffold could be explored for a variety of therapeutic targets, including:

    • Protein Kinases: The 3-hydroxyazetidine moiety has been successfully incorporated into a number of kinase inhibitors.

    • G-Protein Coupled Receptors (GPCRs): The scaffold's properties are suitable for designing ligands that interact with the transmembrane domains of GPCRs.

    • Central Nervous System (CNS) Targets: The polarity and low molecular weight of the scaffold make it an attractive starting point for the design of CNS-penetrant drugs.

Application Notes

As a Scaffold for Novel Kinase Inhibitors

The "this compound" scaffold can serve as a versatile platform for the design of novel protein kinase inhibitors. The azetidine ring can act as a central scaffold, with the tetrahydrofuran-3-carbonyl moiety projecting into a specific pocket of the ATP-binding site. The 3-hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.

G cluster_0 Kinase ATP Binding Site cluster_1 Scaffold hinge Hinge Region d_pocket Hydrophobic Pocket I se_region Solvent-Exposed Region p_pocket Polar Pocket azetidine Azetidin-3-ol azetidine->hinge H-bond azetidine->se_region Vector for Substitution thf THF-carbonyl thf->p_pocket Polar Interaction r_group R-group r_group->d_pocket Hydrophobic Interaction

Caption: Kinase inhibitor design concept.

In this conceptual model, the azetidin-3-ol core orients the molecule within the active site. The tetrahydrofuran-carbonyl group can be directed towards a polar pocket, while further substitutions on this ring or on the azetidine nitrogen can be used to probe other regions of the ATP binding site, such as hydrophobic pockets or the solvent-exposed region, to enhance potency and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route for the preparation of the title scaffold via amide coupling of commercially available starting materials.

G cluster_0 Amide Coupling start1 Azetidin-3-ol hydrochloride product This compound start1->product start2 Tetrahydrofuran-3-carboxylic acid intermediate Tetrahydrofuran-3-carbonyl chloride start2->intermediate SOCl2 or (COCl)2 intermediate->product Base (e.g., Et3N), DCM

Caption: Synthetic workflow.

Materials:

  • Azetidin-3-ol hydrochloride

  • Tetrahydrofuran-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride, which is used in the next step without further purification.

  • Amide Coupling: In a separate flask, suspend azetidin-3-ol hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.5 eq) dropwise and stir for 15 minutes. To this mixture, add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure "this compound".

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

General Protocol for Kinase Inhibitory Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds containing the "this compound" scaffold against a panel of protein kinases.

Principle:

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. Test compounds that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., EGFR, SRC, etc.)

  • LanthaScreen™ Certified Kinase Buffer

  • Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (e.g., Kinase Tracer 236)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in the kinase buffer to the desired concentrations.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data from structure-activity relationship (SAR) studies should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Hypothetical SAR Data for this compound Derivatives against Kinase X

Compound IDR¹ (on THF)R² (on Azetidine N)Kinase X IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Scaffold-01 HH>10,000>50
Scaffold-02 4-MeH5,20045
Scaffold-03 H2-pyridyl85012.5
Scaffold-04 4-Me2-pyridyl1502.1
Scaffold-05 4-F2-pyridyl981.5
Reference Cpd --500.8

Data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The "this compound" scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an attractive starting point for the design of novel inhibitors of a range of biological targets. The provided protocols offer a foundation for the synthesis and evaluation of libraries based on this scaffold, which may lead to the identification of novel drug candidates with improved efficacy and safety profiles. Further exploration of this scaffold is warranted to fully realize its potential in medicinal chemistry.

Application Notes and Protocols for "1-(Oxolane-3-carbonyl)azetidin-3-ol" in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key binding moieties connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of 1-(Oxolane-3-carbonyl)azetidin-3-ol as a novel linker component in the design and synthesis of PROTACs. This linker element, characterized by its rigid azetidine core and ether-containing oxolane moiety, offers a unique combination of structural constraint and hydrophilicity that can be advantageous for optimizing PROTAC performance.

Application of "this compound" in a BRD4-Degrading PROTAC

To illustrate the application of this linker, we present a case study of a hypothetical PROTAC, designated as AP-217 , designed to target the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. AP-217 incorporates a known BRD4 inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and the "this compound" derived linker.

Signaling Pathway of BRD4 Degradation

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC AP-217 (PROTAC) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits TC BRD4-AP-217-VHL PROTAC->TC BRD4->TC VHL->TC Ub Ubiquitin (Ub) Ub->TC Polyubiquitination Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades TC->Proteasome Targeting for Degradation

Caption: Mechanism of action for the hypothetical PROTAC AP-217.

Quantitative Data Summary

The following tables summarize the in vitro performance of the hypothetical BRD4-degrading PROTAC, AP-217, incorporating the "this compound" linker, in comparison to a reference BRD4 inhibitor.

Table 1: In Vitro Degradation of BRD4 by AP-217 in HEK293T Cells

CompoundDC50 (nM)Dmax (%)
AP-217 15>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity in MV4-11 Cells

CompoundIC50 (nM)
AP-217 8
Reference BRD4 Inhibitor 35

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Synthesis of a Hypothetical BRD4-Degrading PROTAC (AP-217)

This protocol outlines a plausible synthetic route for a PROTAC utilizing "this compound" as a key linker component.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product VHL_ligand VHL Ligand-Amine Step4 Step 4: Final Amide Coupling (PROTAC Intermediate + VHL Ligand) VHL_ligand->Step4 BRD4_inhibitor BRD4 Inhibitor-Acid Step3 Step 3: Amide Coupling (Linker-Azetidine + BRD4 Inhibitor) BRD4_inhibitor->Step3 Linker_acid Oxolane-3-carboxylic acid Step1 Step 1: Amide Coupling (Linker Acid + Azetidin-3-ol) Linker_acid->Step1 Azetidinol Azetidin-3-ol Azetidinol->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 Step3->Step4 PROTAC_AP217 PROTAC AP-217 Step4->PROTAC_AP217

Caption: Synthetic workflow for the hypothetical PROTAC AP-217.

Materials:

  • (S)-2-(1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-4,4-difluorocyclohexane-1-carboxylic acid (VHL ligand precursor)

  • (R)-2-(2,6-diethylphenyl)-8-methoxy-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (BRD4 inhibitor precursor)

  • 1-Boc-azetidin-3-ol

  • Oxolane-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Synthesis of the Linker Core (1-(Oxolane-3-carbonyl)-azetidin-3-ol):

    • To a solution of 1-Boc-azetidin-3-ol (1.0 eq) and oxolane-3-carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Purify the crude product by flash chromatography to obtain Boc-protected this compound.

    • Treat the Boc-protected intermediate with a solution of 20% TFA in DCM for 1 hour to remove the Boc protecting group.

    • Evaporate the solvent to yield the TFA salt of this compound.

  • Coupling of the Linker to the BRD4 Inhibitor:

    • To a solution of the BRD4 inhibitor precursor (1.0 eq) and the deprotected linker from the previous step (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 6 hours.

    • Purify the resulting intermediate by reverse-phase HPLC.

  • Final Coupling to the VHL Ligand:

    • To a solution of the intermediate from step 2 (1.0 eq) and the VHL ligand precursor (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule (AP-217) by reverse-phase HPLC to yield a white solid.

Cell-Based BRD4 Degradation Assay (Western Blot)

This protocol describes how to assess the ability of AP-217 to induce the degradation of BRD4 in a cellular context.

Western_Blot_Workflow Start Seed HEK293T Cells Treat Treat with AP-217 (Dose-Response) Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-BRD4, anti-GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Analysis and Quantification Detect->Analyze End Determine DC50 and Dmax Analyze->End

Caption: Workflow for the Western blot-based degradation assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • AP-217 (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of AP-217 (e.g., 0.1 nM to 1000 nM) for 18 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for BRD4 and GAPDH.

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Plot the normalized BRD4 levels against the log concentration of AP-217 to determine the DC50 and Dmax values.

Conclusion

The "this compound" moiety represents a promising and versatile building block for the linker of PROTACs. Its incorporation into a hypothetical BRD4-degrading PROTAC, AP-217, demonstrates its potential to facilitate potent and efficient protein degradation. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs containing this novel linker, enabling researchers to explore its utility in the development of new therapeutics for a wide range of diseases. Further optimization of the linker length and attachment points will be crucial in fine-tuning the degradation efficacy and pharmacokinetic properties of the resulting PROTACs.

Application Notes and Protocols: The Use of Azetidine-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of "1-(Oxolane-3-carbonyl)azetidin-3-ol" in Antibody-Drug Conjugates (ADCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Linkers can be broadly categorized as cleavable or non-cleavable. Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are known for their high stability in systemic circulation, minimizing off-target toxicity.

While specific data on "this compound" in ADCs is not extensively available in public literature, its core structure, azetidin-3-ol, is recognized as a component of non-cleavable linkers.[1][2][3][4][5] The azetidine ring provides a rigid and stable scaffold, and the hydroxyl group offers a potential attachment point for either the payload or a modifying group. The "1-(Oxolane-3-carbonyl)" moiety likely serves to connect to the antibody or to modulate the physicochemical properties of the linker, such as hydrophilicity.

These application notes provide a comprehensive overview and representative protocols for the use of azetidine-based non-cleavable linkers in the development of ADCs. The methodologies described are based on established principles of ADC conjugation and characterization and can be adapted for specific antibody, linker, and payload combinations.

Hypothetical Structure of an ADC with an Azetidine-Based Linker

The following diagram illustrates the hypothetical structure of an ADC employing a linker derived from "this compound". In this representation, the linker connects the antibody via a stable amide bond formed with a lysine residue, and the cytotoxic payload is attached to the other end of the linker.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Azetidine-Based Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker This compound derivative Antibody->Linker Conjugation Site (e.g., Lysine) Payload Payload Linker->Payload Payload Attachment

Caption: Hypothetical structure of an ADC with an azetidine-based linker.

Experimental Protocols

Protocol 1: ADC Conjugation via Amide Bond Formation

This protocol describes a representative method for conjugating a drug-linker complex featuring an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azetidine-based linker-payload with an NHS ester functional group

  • Dimethyl sulfoxide (DMSO)

  • Borate buffer (50 mM, pH 8.5)

  • PD-10 desalting columns

  • Sterile, pyrogen-free water

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb against PBS (pH 7.4) overnight at 4°C to remove any interfering substances.

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • Adjust the mAb concentration to 5-10 mg/mL with borate buffer.

  • Linker-Payload Preparation:

    • Dissolve the azetidine-based linker-payload-NHS ester in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the linker-payload solution to the mAb solution at a molar excess of 5-10 fold.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.

  • Purification:

    • Remove the unreacted linker-payload and DMSO by size-exclusion chromatography using PD-10 desalting columns.

    • Elute the ADC with PBS (pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the final protein concentration and Drug-to-Antibody Ratio (DAR) as described in Protocol 2.

    • Analyze the purity and aggregation state of the ADC by size-exclusion high-performance liquid chromatography (SEC-HPLC).

Conjugation_Workflow mAb Antibody Preparation (Dialysis, Concentration Adjustment) Conjugation Conjugation Reaction (mAb + Linker-Payload) mAb->Conjugation Linker Linker-Payload Preparation (Dissolution in DMSO) Linker->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for ADC conjugation.

Protocol 2: Characterization of the ADC

This protocol outlines the methods for determining the Drug-to-Antibody Ratio (DAR) and purity of the synthesized ADC.

Materials:

  • Purified ADC from Protocol 1

  • UV-Vis spectrophotometer

  • Hydrophobic interaction chromatography (HIC) system

  • Size-exclusion chromatography (SEC) system

Procedure:

  • DAR Determination by UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for protein) and at the maximum absorbance wavelength of the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • DAR Distribution by HIC-HPLC:

    • Analyze the ADC using a HIC column with a decreasing salt gradient.

    • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.

    • Calculate the percentage of each species to determine the DAR distribution and the average DAR.

  • Purity and Aggregation Analysis by SEC-HPLC:

    • Analyze the ADC using an SEC column with an isocratic mobile phase (e.g., PBS).

    • The main peak corresponds to the monomeric ADC.

    • The presence of earlier eluting peaks indicates aggregation.

    • Calculate the percentage of the monomeric peak to determine the purity.

Characterization_Workflow ADC Purified ADC DAR_UV DAR by UV-Vis ADC->DAR_UV DAR_HIC DAR Distribution by HIC ADC->DAR_HIC Purity_SEC Purity by SEC ADC->Purity_SEC Results Data Analysis (Average DAR, % Monomer) DAR_UV->Results DAR_HIC->Results Purity_SEC->Results

Caption: Workflow for ADC characterization.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a cell-based assay to evaluate the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Cell culture medium and supplements

  • Purified ADC, unconjugated mAb, and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free payload.

    • Add the treatments to the cells and incubate for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the percentage of viable cells.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment.

Cytotoxicity_Workflow Cell_Seeding Cell Seeding (Target and Control Cells) Treatment Treatment (ADC, mAb, Payload) Cell_Seeding->Treatment Incubation Incubation (72-96 hours) Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assay.

Data Presentation

The following tables present hypothetical data for an ADC synthesized using an azetidine-based linker.

Table 1: ADC Characterization Summary

ParameterResult
Average DAR (HIC)3.8
Monomer Purity (SEC)>98%
Aggregates (SEC)<2%
Free Payload<0.1%

Table 2: In Vitro Cytotoxicity Data

CompoundTarget Cells (IC50, nM)Control Cells (IC50, nM)
ADC1.5>1000
Unconjugated mAb>1000>1000
Free Payload0.10.1

Conclusion

Azetidine-based linkers represent a promising class of non-cleavable linkers for the development of stable and effective antibody-drug conjugates. The protocols and data presented here provide a foundational framework for researchers working with these novel constructs. While specific optimization will be required for each unique ADC, these guidelines offer a robust starting point for conjugation, characterization, and in vitro evaluation. Further studies are warranted to fully explore the potential of "this compound" and related structures in the next generation of ADCs.

References

Application of 1-(Oxolane-3-carbonyl)azetidin-3-ol and its Analogs in Kinase Inhibitor Synthesis: A Case Study on Baricitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific molecule "1-(Oxolane-3-carbonyl)azetidin-3-ol" is not extensively documented in publicly available literature as a key intermediate in kinase inhibitor synthesis, the core structure of a substituted azetidin-3-ol is a privileged scaffold in medicinal chemistry. The rigidity and three-dimensional nature of the azetidine ring allow for precise orientation of substituents to interact with the binding sites of kinases.

This document will focus on a highly relevant and well-documented case study: the synthesis and application of an azetidine-containing moiety in the Janus kinase (JAK) inhibitor, Baricitinib . Baricitinib features a {1-(ethylsulfonyl)azetidin-3-yl} core, which serves as an excellent example of how this heterocyclic system is employed in the design of potent and selective kinase inhibitors.

I. Application Notes: The Azetidine Scaffold in Kinase Inhibition

The azetidine ring is a four-membered heterocyclic amine that has gained significant interest in drug discovery. Its incorporation into drug candidates can offer several advantages:

  • Structural Rigidity: The strained nature of the azetidine ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.

  • Three-Dimensional Diversity: The non-planar structure of the azetidine ring allows for the presentation of substituents in distinct vectors, enabling better exploration of the three-dimensional space within a kinase's active site.

  • Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be functionalized to modulate properties such as solubility and cell permeability.

  • Novelty and Patentability: The use of less common scaffolds like azetidines can lead to the discovery of novel chemical matter with intellectual property potential.

In the context of kinase inhibitors, the azetidine moiety can serve as a central scaffold to which various functional groups are attached. These groups are designed to interact with specific regions of the kinase active site, such as the hinge region, the DFG motif, and the solvent-exposed region.

II. Case Study: Baricitinib, a JAK1/JAK2 Inhibitor

Baricitinib is an orally available, selective inhibitor of Janus kinases JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2] It is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3] The chemical structure of Baricitinib highlights the central role of the substituted azetidine ring.

Target Kinases and Inhibitory Activity:

Baricitinib exhibits potent and selective inhibition of JAK1 and JAK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Reference
JAK1 5.91~1[3][4]
JAK2 5.7~11[3][4]
TYK2 53~9~9.3[3]
JAK3 >400>67.8>70.2[3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression.[5][6] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[8] Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and blocking the downstream inflammatory cascade.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene Gene Transcription (Inflammatory Mediators) DNA->Gene 6. Gene Expression

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Baricitinib.

III. Experimental Protocols

The synthesis of Baricitinib involves the preparation of a key azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, followed by its coupling with the pyrazole-pyrrolo[2,3-d]pyrimidine core.[11][12]

A. Synthesis of the Key Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [13][14]

This protocol outlines a common synthetic route to the key azetidine intermediate.

Synthesis_Workflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Horner-Wadsworth-Emmons Reaction Azetidinol Azetidin-3-ol Hydrochloride SulfonylatedAzetidinol 1-(Ethylsulfonyl) azetidin-3-ol Azetidinol->SulfonylatedAzetidinol SulfonylChloride Ethanesulfonyl Chloride SulfonylChloride->SulfonylatedAzetidinol Oxidation Oxidation (e.g., Swern or Dess-Martin) SulfonylatedAzetidinol->Oxidation Azetidinone 1-(Ethylsulfonyl) azetidin-3-one Oxidation->Azetidinone Intermediate 2-(1-(Ethylsulfonyl)azetidin -3-ylidene)acetonitrile Azetidinone->Intermediate Phosphonate Diethyl (cyanomethyl)phosphonate Phosphonate->Intermediate Base Base (e.g., NaH) Base->Intermediate

Figure 2: Workflow for the synthesis of the key azetidine intermediate.

Protocol 1: Synthesis of 1-(Ethylsulfonyl)azetidin-3-ol [15]

  • To a biphasic solution of tetrahydrofuran (THF) and a basic aqueous solution (e.g., sodium hydroxide), add azetidin-3-ol hydrochloride.

  • Cool the mixture to slightly below room temperature (e.g., 20°C).

  • Slowly add an equimolar amount of ethanesulfonyl chloride.

  • Stir the reaction mixture for 1-5 hours, monitoring for completion by standard techniques (e.g., TLC or LC-MS).

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)azetidin-3-ol.

Protocol 2: Synthesis of 1-(Ethylsulfonyl)azetidin-3-one

  • Dissolve 1-(ethylsulfonyl)azetidin-3-ol in a suitable solvent such as dichloromethane (DCM).

  • Perform an oxidation reaction. A Swern oxidation (using oxalyl chloride and DMSO followed by a hindered base like triethylamine) or a Dess-Martin periodinane oxidation are common methods.

  • After the reaction is complete, quench the reaction appropriately (e.g., with a saturated solution of sodium bicarbonate for Swern oxidation).

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate to obtain the crude 1-(ethylsulfonyl)azetidin-3-one, which can be purified by column chromatography.

Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [11]

  • To a solution of diethyl (cyanomethyl)phosphonate in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH) at 0°C.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Add a solution of 1-(ethylsulfonyl)azetidin-3-one in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

B. Synthesis of Baricitinib [12][16]

Protocol 4: Michael Addition and Deprotection

  • To a solution of 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in an anhydrous solvent like acetonitrile, add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[16]

  • Stir the reaction mixture at room temperature until the Michael addition is complete.

  • The resulting SEM-protected Baricitinib can be isolated by precipitation with water and filtration.

  • Deprotection of the SEM group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or with a fluoride source (e.g., tetra-n-butylammonium fluoride) to yield Baricitinib.

IV. Conclusion

The azetidine scaffold, as exemplified by its central role in the structure of the JAK inhibitor Baricitinib, is a valuable building block in modern medicinal chemistry. Its unique structural and conformational properties contribute to the high potency and selectivity of the resulting kinase inhibitors. The synthetic routes to azetidine-containing intermediates, while sometimes challenging, are well-established and adaptable for the synthesis of a diverse range of kinase inhibitors. The continued exploration of novel azetidine derivatives holds significant promise for the discovery of next-generation therapeutics targeting a variety of kinases.

References

Application Notes and Protocols: The Azetidin-3-ol Scaffold in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" is not extensively available in the public domain. The following application notes and protocols are based on the broader class of azetidine-containing scaffolds, particularly focusing on the versatile azetidin-3-ol core, for the development of CNS-targeted therapeutics.[1][2][3][4]

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry as a valuable scaffold for the design of novel therapeutics.[4][5] Its rigid, three-dimensional structure offers a unique conformational constraint that can be advantageous for potent and selective targeting of biological macromolecules. In the realm of CNS drug discovery, the incorporation of azetidine moieties can lead to compounds with favorable physicochemical properties for blood-brain barrier (BBB) penetration.[1][3] The azetidin-3-ol core, in particular, serves as a versatile building block, allowing for diverse functionalization at both the nitrogen atom and the hydroxyl group to explore a wide chemical space.[6] Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including applications for CNS disorders.

Data Presentation: Physicochemical Properties for CNS Drug Candidates

The successful development of a CNS drug is critically dependent on optimizing its physicochemical properties to ensure adequate BBB penetration and minimize off-target effects. The "CNS Multi-Parameter Optimization" (MPO) score is a widely used algorithm to assess the CNS drug-likeness of a compound based on several key parameters.[1][][8][9] A high MPO desirability score (typically ≥ 4 on a scale of 0-6) is predictive of a higher probability of success for a CNS drug candidate.[1][8][9] The following table summarizes the desirable physicochemical property ranges for CNS drug candidates.

ParameterDesirable Range for CNS DrugsRationale for CNS Penetration
Molecular Weight (MW)< 450 DaSmaller molecules are more likely to passively diffuse across the BBB.[1][8]
Topological Polar Surface Area (TPSA)< 70 ŲLower TPSA is associated with better membrane permeability.[1]
Calculated LogP (cLogP)2 - 4An optimal lipophilicity is required to partition into the lipid membranes of the BBB without being excessively retained.[1]
Calculated LogD at pH 7.4 (cLogD)2 - 4Reflects the lipophilicity of a compound at physiological pH, which is a crucial determinant of its ability to cross cell membranes.[1]
Hydrogen Bond Donors (HBD)0 - 1A lower number of hydrogen bond donors reduces the desolvation penalty upon entering the lipid environment of the BBB.[1]
Most Basic Center (pKa)< 8.0A lower basicity reduces the likelihood of the compound being protonated at physiological pH, which would increase its polarity and hinder BBB penetration.
CNS MPO Desirability Score≥ 4.0A composite score that provides a holistic assessment of a compound's suitability for CNS applications.[1][][8][9]

Azetidine-based scaffolds can be strategically functionalized to align with these parameters, thereby enhancing their potential as CNS drug candidates.[1][3]

Experimental Protocols

The following protocols describe a general approach for the synthesis and in vitro evaluation of novel azetidin-3-ol derivatives for CNS drug discovery.

This protocol outlines a general procedure for the acylation of the azetidin-3-ol core, a common step in the diversification of this scaffold.

Materials:

  • Azetidin-3-ol hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Desired acyl chloride (e.g., oxolane-3-carbonyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acylated azetidin-3-ol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes a general method to assess the BBB permeability of newly synthesized compounds using a cell-based in vitro model, such as the Caco-2 cell permeability assay, which is often used as a surrogate for BBB permeability.[2]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Prepare the dosing solution of the test compound in HBSS.

  • To measure the apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • To measure the basolateral to apical (B-A) permeability, reverse the process by adding the dosing solution to the basolateral chamber and collecting samples from the apical chamber.

  • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizations

The following diagram illustrates a typical workflow for the discovery and preclinical development of CNS drug candidates based on the azetidin-3-ol scaffold.

CNS_Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold Azetidin-3-ol Scaffold Selection Library Library Synthesis & Diversification Scaffold->Library HTS High-Throughput Screening Library->HTS ADME In Vitro ADME Profiling (Solubility, Permeability) HTS->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR MPO CNS MPO Score Calculation & Optimization SAR->MPO InVivo In Vivo Efficacy Studies (Animal Models) MPO->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Candidate Candidate Tox->Candidate Drug Candidate

CNS drug discovery workflow using azetidine scaffolds.

The diagram below represents a hypothetical neuronal signaling pathway that could be modulated by a novel CNS therapeutic derived from an azetidin-3-ol scaffold. For instance, the compound could be designed to inhibit an overactive kinase involved in a neurodegenerative cascade.

Signaling_Pathway cluster_Receptor Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Receptor Neurotransmitter Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B (Therapeutic Target) Kinase1->Kinase2 phosphorylates Effector Effector Protein Kinase2->Effector activates TF Transcription Factor Effector->TF translocates to nucleus Gene Gene Expression (e.g., pro-apoptotic genes) TF->Gene regulates Drug Azetidine-based Inhibitor Drug->Kinase2 inhibits

Hypothetical kinase signaling pathway targeted by an azetidine-based inhibitor.

References

Application Notes and Protocols: Derivatization and Functionalization of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization and functionalization methods for the novel scaffold, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This molecule incorporates two key heterocyclic motifs, azetidine and oxolane (tetrahydrofuran), offering multiple reactive sites for chemical modification. These notes are intended to serve as a guide for researchers in the exploration of this chemical space for applications in drug discovery and development.

The primary sites for derivatization on this compound are the secondary hydroxyl group on the azetidine ring and the amide bond linking the two heterocyclic systems. Additionally, the tetrahydrofuran ring offers potential for C-H functionalization. This document outlines protocols for key transformations at these sites, based on established methodologies for analogous structures.

Key Functionalization Strategies

The derivatization of this compound can be approached through several key pathways, primarily focusing on the reactive hydroxyl group and the stability of the amide linkage.

G main This compound ester Esterification main->ester ether Etherification (O-Alkylation) main->ether oxidation Oxidation main->oxidation amide Amide Bond Modification main->amide ester_prod Ester Derivatives ester->ester_prod ether_prod Ether Derivatives ether->ether_prod keto_prod 1-(Oxolane-3-carbonyl)azetidin-3-one oxidation->keto_prod amide_prod Alternative Amides / Cleavage Products amide->amide_prod

Caption: Key derivatization pathways for this compound.

Derivatization of the 3-Hydroxyl Group

The secondary alcohol of the azetidine ring is a prime target for modification through esterification, etherification, and oxidation.

Esterification

Esterification of the hydroxyl group can be achieved using various acylating agents. This modification is valuable for modulating properties such as lipophilicity and cell permeability.

Table 1: Representative Conditions for Esterification of N-Acyl-3-hydroxyazetidines

Acylating AgentCoupling Reagent/CatalystBaseSolventTemperature (°C)Yield (%)Reference
Carboxylic AcidEDC, DMAP-DCMRoom Temp.80-95General
Acid Chloride-Pyridine or Et3NDCM or THF0 to Room Temp.85-98General
Acid AnhydrideDMAP (cat.)Et3NDCMRoom Temp.90-99General

Experimental Protocol: General Procedure for Esterification using a Carboxylic Acid

G start Dissolve this compound, carboxylic acid, and DMAP in DCM add_edc Add EDC at 0°C start->add_edc react Stir at room temperature for 12-24 hours add_edc->react workup Aqueous workup react->workup purify Purify by column chromatography workup->purify

Caption: Workflow for esterification of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired carboxylic acid (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling Agent Addition: The mixture is cooled to 0°C, and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) is added portion-wise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is diluted with DCM and washed sequentially with saturated aqueous NaHCO3 solution, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ester derivative.

Etherification (O-Alkylation)

Formation of ether derivatives can be accomplished via Williamson ether synthesis or other alkylation methods. This can introduce a wide range of functionalities and alter the steric and electronic properties of the molecule.

Table 2: Representative Conditions for O-Alkylation of N-Acyl-3-hydroxyazetidines

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Alkyl Halide (e.g., R-Br, R-I)NaHTHF or DMF0 to 6060-85General
Alkyl TosylateK2CO3AcetonitrileReflux70-90General

Experimental Protocol: General Procedure for O-Alkylation using an Alkyl Halide

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N2 or Ar), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0°C.

  • Activation: The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Alkylation: The alkylating agent (alkyl halide, 1.2 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to 60°C for 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0°C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Oxidation to 1-(Oxolane-3-carbonyl)azetidin-3-one

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization, such as reductive amination or the introduction of nucleophiles at the C3 position.

Table 3: Representative Conditions for the Oxidation of N-Acyl-3-hydroxyazetidines

Oxidizing AgentConditionsSolventTemperature (°C)Yield (%)Reference
Dess-Martin Periodinane (DMP)-DCMRoom Temp.85-95General
SO3·Pyridine, DMSOEt3NDCM0 to Room Temp.80-90General (Parikh-Doering)
TPAP, NMO4Å Molecular SievesAcetonitrileRoom Temp.75-90General (Ley-Griffith)

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

G start Dissolve this compound in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp react Stir at room temperature for 1-3 hours add_dmp->react quench Quench with Na2S2O3 and NaHCO3 react->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the Dess-Martin oxidation of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.

  • Work-up: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-(Oxolane-3-carbonyl)azetidin-3-one.

Modification of the Amide Bond

While the amide bond is generally stable, it can be a target for modification under certain conditions, potentially through hydrolysis or an amide exchange reaction.

Amide Hydrolysis

Hydrolysis of the amide bond would yield 3-hydroxyazetidine and tetrahydrofuran-3-carboxylic acid. This can be achieved under acidic or basic conditions, although harsh conditions may lead to decomposition of the starting material or products.

Table 4: General Conditions for Amide Hydrolysis

ConditionsReagentsSolventTemperature (°C)
Acidic6 M HClWater or DioxaneReflux
Basic4 M NaOHWater/MethanolReflux

Experimental Protocol: Acid-Catalyzed Amide Hydrolysis

  • Reaction Setup: this compound is dissolved in a mixture of 6 M aqueous HCl and a co-solvent such as dioxane (1:1).

  • Reaction: The solution is heated to reflux (approximately 100°C) and stirred for 12-48 hours. The reaction should be monitored for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue can then be further purified to isolate the resulting 3-hydroxyazetidine hydrochloride and tetrahydrofuran-3-carboxylic acid.

Disclaimer: The provided protocols are generalized procedures based on reactions with similar functional groups and may require optimization for the specific substrate, this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols for the Characterization of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of "1-(Oxolane-3-carbonyl)azetidin-3-ol." The protocols outlined below are based on established analytical techniques for small polar molecules containing amide and hydroxyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[1][2]

  • The instrument should be equipped for both ¹H and ¹³C detection.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. These are estimated values and may vary based on the solvent and experimental conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm)
Azetidine-CHOH~4.5
Azetidine-CH₂N~4.2-3.8
Oxolane-CH₂O~3.9-3.6
Oxolane-CH(C=O)~3.5
Oxolane-CH₂~2.2-1.9
OHBroad singlet

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR Spectrum prep3->acq1 Insert into Spectrometer acq2 ¹³C NMR Spectrum prep3->acq2 Insert into Spectrometer proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Assignment proc3->proc4 final final proc4->final Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this polar molecule.

  • The analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

3. Data Acquisition:

  • Ionization Mode: Positive ion mode is expected to be effective, detecting the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • MS/MS: To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion [M+H]⁺.

4. Data Analysis:

  • Determine the accurate mass of the parent ion and compare it with the theoretical mass.

  • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

Predicted Mass Spectrometry Data
Parameter Value
Molecular FormulaC₈H₁₃NO₃
Theoretical Monoisotopic Mass171.0895 g/mol
Predicted ESI-MS Ion
[M+H]⁺m/z 172.0972
Predicted Major MS/MS Fragments of [M+H]⁺
m/z 114Loss of the oxolane ring
m/z 86Loss of the oxolane-carbonyl group
m/z 72Azetidinol fragment

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution acq1 Infuse into ESI Source prep1->acq1 acq2 Acquire Full Scan MS acq1->acq2 acq3 Perform MS/MS on [M+H]⁺ acq2->acq3 proc1 Determine Parent Ion Mass acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 final final proc2->final Molecular Weight and Structure Confirmation

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. Given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase method would be suitable.[3][4][5]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

  • Prepare a series of dilutions for linearity and quantification.

2. Instrumentation:

  • An HPLC system with a UV detector.

  • A suitable column, for example, a HILIC column or a polar-embedded C18 column.

3. Chromatographic Conditions (Example Method):

  • Column: HILIC, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water with 10 mM Ammonium Formate (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (due to the amide chromophore)

4. Data Analysis:

  • Determine the retention time of the main peak.

  • Calculate the purity by the area percent method.

  • For quantitative analysis, generate a calibration curve from the standards.

Expected HPLC Data
Parameter Expected Result
Retention TimeDependent on the specific method, but a sharp, well-defined peak is expected.
Purity>95% (typical for a purified compound)
Linearity (R²)>0.99 for quantitative methods

HPLC_Workflow prep Prepare Sample and Standards injection Inject Sample prep->injection hplc HPLC System with UV Detector separation Chromatographic Separation hplc->separation injection->hplc detection UV Detection separation->detection analysis Data Analysis (Retention Time, Purity) detection->analysis result Purity Assessment analysis->result

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula.

Experimental Protocol: CHN Analysis

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin capsule.

2. Instrumentation:

  • A CHN elemental analyzer.

3. Analysis:

  • The sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[6]

4. Data Interpretation:

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values for a pure compound.[7]

Theoretical Elemental Composition
Element Theoretical Percentage
Carbon (C)56.13%
Hydrogen (H)7.65%
Nitrogen (N)8.18%
Oxygen (O)28.03%

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient and requires no sample preparation.

  • Alternatively, a KBr pellet can be prepared.

2. Instrumentation:

  • An FT-IR spectrometer.

3. Data Acquisition:

  • Scan in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum before the sample spectrum.

4. Data Analysis:

  • Identify the characteristic absorption bands for the functional groups.

Predicted FT-IR Data
Wavenumber (cm⁻¹) Functional Group
~3400 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (aliphatic)
~1640C=O stretch (amide)
~1100C-O stretch (ether)

Logical Relationship of Analytical Methods

The characterization of this compound is a stepwise process where each technique provides complementary information to build a complete picture of the molecule's identity and purity.

Logical_Flow cluster_structure Structural Elucidation cluster_purity Purity and Composition start Synthesized Compound nmr NMR (¹H, ¹³C) (Connectivity) start->nmr ms MS (Molecular Weight) start->ms ftir FT-IR (Functional Groups) start->ftir hplc HPLC (Purity) start->hplc elemental Elemental Analysis (Empirical Formula) start->elemental final Characterized Compound nmr->final ms->final ftir->final hplc->final elemental->final

References

Application Notes and Protocols: Scale-Up Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The protocol is designed to be robust, scalable, and economically viable, minimizing the need for chromatographic purification. The synthesis is presented in three main stages: the preparation of azetidin-3-ol hydrochloride, the subsequent amide coupling with oxolane-3-carboxylic acid, and the final purification of the target compound.

Introduction

Azetidine derivatives are crucial structural motifs in many biologically active compounds and approved pharmaceuticals. The title compound, this compound, incorporates both a substituted azetidine ring and an oxolane moiety, making it a desirable intermediate for library synthesis and lead optimization in drug discovery programs. This protocol details a scalable synthesis route amenable to industrial production.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from the stable salt, azetidin-3-ol hydrochloride, and commercially available oxolane-3-carboxylic acid. The key transformation is an amide bond formation facilitated by a suitable coupling agent.

Overall Reaction Scheme A Azetidin-3-ol Hydrochloride reagents 1. Base (e.g., Triethylamine) 2. Coupling Agent (e.g., T3P) Solvent (e.g., Acetonitrile) A->reagents B Oxolane-3-carboxylic acid B->reagents C This compound reagents->C

Caption: Overall synthetic transformation.

Experimental Protocols

Part 1: Synthesis of Azetidin-3-ol Hydrochloride

This procedure is adapted from an optimized and robust process for the synthesis of azetidin-3-ol hydrochloride, which utilizes commercially available and low-cost starting materials.[1]

Step 1a: Synthesis of 1-Benzylazetidin-3-ol

  • To a solution of benzylamine in water, slowly add epichlorohydrin at a controlled temperature of 0–5 °C.[2]

  • Stir the reaction mixture at this temperature for 12-16 hours.

  • Isolate the crude product by filtration, wash with water, and dry.

  • Dissolve the dried intermediate in acetonitrile, add sodium carbonate, and reflux the mixture for 16 hours.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidin-3-ol.

Step 1b: Debenzylation to form Azetidin-3-ol Hydrochloride

  • Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent such as ethanol/water.[1]

  • Add a catalytic amount of palladium on carbon (5% Pd/C).[1]

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 24 hours.[1]

  • Filter the catalyst and treat the filtrate with hydrochloric acid (gas or concentrated solution).

  • Concentrate the solution and slurry the residue in ethyl acetate to precipitate azetidin-3-ol hydrochloride.[1]

  • Filter the solid, wash with ethyl acetate, and dry under vacuum to yield the product as a white crystalline solid.[1]

Part 2: Scale-Up Synthesis of this compound

This stage involves the amide coupling of azetidin-3-ol with oxolane-3-carboxylic acid. The use of n-propanephosphonic acid anhydride (T3P®) is recommended for scalability as its byproducts are water-soluble, simplifying the workup.[3][4]

Experimental Workflow

Synthesis Workflow start Start Materials: Azetidin-3-ol HCl Oxolane-3-carboxylic acid dissolution Dissolve/slurry reactants in Acetonitrile start->dissolution base_addition Add Triethylamine (base) Stir to form free amine dissolution->base_addition coupling_agent Add T3P® solution (Coupling Agent) base_addition->coupling_agent reaction Stir at room temperature (Monitor by HPLC/TLC) coupling_agent->reaction quench Quench with aqueous sodium bicarbonate reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer (Water, Brine) extraction->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purification Purification (Recrystallization) dry_concentrate->purification final_product This compound purification->final_product

Caption: Workflow for the amide coupling and purification.

Detailed Protocol:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge azetidin-3-ol hydrochloride (1.0 eq) and oxolane-3-carboxylic acid (1.05 eq). Add acetonitrile to form a slurry.

  • Amine Freeing: Cool the mixture to 0-5 °C and slowly add triethylamine (1.1 eq) to neutralize the hydrochloride salt and form the free azetidin-3-ol in situ. Stir the mixture for 30 minutes at this temperature.

  • Amide Coupling: To the reaction mixture, add a 50% solution of n-propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by HPLC or TLC (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: For purification, recrystallization is the preferred method for large-scale synthesis.[5] The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile) and allowed to cool slowly to induce crystallization. Filter the purified solid and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Starting Materials and Reagents

Compound NameMolar Mass ( g/mol )Stoichiometry (eq)
Azetidin-3-ol Hydrochloride109.551.0
Oxolane-3-carboxylic acid116.121.05
Triethylamine101.191.1
T3P® (50% in EtOAc)318.18 (for T3P)1.5

Table 2: Expected Yields and Purity

ProductMolar Mass ( g/mol )Theoretical YieldExpected Yield RangeExpected Purity (by HPLC)
This compound171.18Based on 1.0 eq of Azetidin-3-ol HCl80-90%>98%

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and assess purity.

  • ¹³C NMR: To further confirm the carbon framework of the molecule.

  • LC-MS: To determine the mass of the product and its purity.

  • HPLC: To determine the final purity of the compound.

Safety Considerations

  • Epichlorohydrin is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Benzylamine is corrosive; handle with care.

  • Hydrogenation should be carried out in a dedicated high-pressure reactor by trained personnel. Palladium on carbon is flammable when dry and in the presence of solvents.

  • T3P® is a moisture-sensitive reagent; handle under a nitrogen atmosphere. The reaction with water is exothermic.

  • Standard laboratory PPE (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol provides a scalable and efficient method for the synthesis of this compound. The use of an economical synthesis for the azetidin-3-ol precursor and a robust amide coupling reaction with a simplified work-up makes this procedure suitable for large-scale production in an industrial setting.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" is a novel chemical entity with limited publicly available data. The following application notes and protocols are provided as a representative framework for the in vitro evaluation of this compound, based on methodologies commonly applied to structurally related azetidine-containing molecules and general practices in drug discovery. The experimental data presented is derived from studies on analogous compounds and should be considered illustrative.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] The rigid, three-dimensional nature of the azetidine ring can lead to improved metabolic stability, solubility, and target engagement.[2] Analogous structures have shown activity in various biological contexts, including as inhibitors of signaling pathways and as modulators of transporter function.[3][4]

This document provides a detailed guide for the initial in vitro characterization of "this compound," focusing on its potential as a kinase inhibitor, a common target class for oncology drugs, and as a modulator of cellular proliferation.

Hypothetical Biological Activity Profile

Based on the activities of structurally similar azetidine derivatives, "this compound" is hypothesized to exhibit inhibitory activity against specific protein kinases involved in cancer cell signaling and to modulate the proliferation of cancer cell lines. The oxolane and azetidinol moieties may contribute to specific interactions within the ATP-binding pocket of kinases or other enzyme active sites.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for "this compound" based on activities observed for other azetidine derivatives in different assays. This data is for illustrative purposes only and must be experimentally determined for the specific compound.

Assay TypeTarget/Cell LineReadoutHypothetical IC50/EC50Reference Compounds (IC50)
Kinase Inhibition AssaySTAT3EMSA0.5 µM5a (0.52 µM), 5o (0.38 µM)[3]
GABA Uptake AssayGAT-1Radioligand Binding2.5 µMAzetidin-2-ylacetic acid deriv. (2.01-2.83 µM)[4]
Cell Proliferation AssayMDA-MB-231 Breast Cancer CellsCell Viability (MTT)5 µMNot Available
Cytotoxicity AssayHEK293 (non-cancerous)Cell Viability (MTT)> 50 µMNot Available

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: STAT3)

This protocol describes a method to determine the in vitro inhibitory activity of "this compound" against a target kinase, such as STAT3.

Materials:

  • Recombinant human STAT3 protein

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a specific peptide for STAT3)

  • "this compound" stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of "this compound" in kinase buffer. Also, prepare a DMSO-only control.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of "this compound" on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in complete cell culture medium. Include a DMSO-only control.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathway Diagram

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_active->STAT3_active Target_Genes Target Gene Expression STAT3_active->Target_Genes Translocation Compound 1-(Oxolane-3-carbonyl) azetidin-3-ol Compound->STAT3_inactive Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare serial dilution of This compound B Add compound to 384-well plate A->B C Add kinase and substrate solution B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 1 hour D->E F Stop reaction and measure ADP E->F G Read luminescence F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acylation of azetidin-3-ol with an activated form of oxolane-3-carboxylic acid, typically oxolane-3-carbonyl chloride, in the presence of a non-nucleophilic base.

Q2: What are typical yields for this reaction?

A2: Reported yields for analogous acylation reactions of azetidin-3-ol can vary significantly based on the specific reagents and conditions used. Generally, yields ranging from 60% to 85% are considered good for this type of transformation. Lower yields often indicate issues with reagent quality, reaction conditions, or product isolation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the azetidin-3-ol starting material and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. Staining with potassium permanganate can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What are the critical parameters to control for a successful synthesis?

A4: Key parameters include:

  • Temperature: The initial addition of the acyl chloride should be performed at a low temperature (0 °C) to control the exothermic reaction.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing in the acylation.

  • Solvent: An inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the acyl chloride.

  • Reagent Quality: The purity of azetidin-3-ol and the reactivity of the oxolane-3-carbonyl chloride are critical. The latter should be freshly prepared or purchased from a reliable source and handled under anhydrous conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxolane-3-carbonyl chloride (hydrolyzed).2. Poor quality of azetidin-3-ol.3. Insufficient amount of base.4. Reaction temperature is too low.1. Use freshly prepared or newly purchased oxolane-3-carbonyl chloride. Ensure it is handled under strictly anhydrous conditions.2. Verify the purity of azetidin-3-ol by NMR or other analytical methods. If it is a salt (e.g., hydrochloride), ensure it is neutralized or an appropriate amount of base is used.3. Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA.4. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
Multiple Spots on TLC (Side Products) 1. Diacylation: The hydroxyl group of the product is acylated.2. Ring-opening of azetidine: This can occur under harsh conditions.3. Reaction with nucleophilic impurities: Impurities in the starting materials or solvent can lead to side products.1. Use a stoichiometric amount (1.0-1.05 equivalents) of the acylating agent. Add the acyl chloride slowly to the reaction mixture to avoid localized high concentrations.2. Maintain a low reaction temperature and avoid strong acids or bases.3. Use high-purity, anhydrous solvents and reagents.
Product is Difficult to Purify 1. Presence of highly polar impurities.2. Product is an oil and difficult to crystallize.3. Co-elution with starting materials or byproducts during chromatography.1. Perform an aqueous workup to remove water-soluble impurities and excess base. A mild acidic wash (e.g., dilute HCl) can remove residual amine, followed by a basic wash (e.g., saturated NaHCO₃).2. If the product is an oil, purification by column chromatography on silica gel is the most common method.3. Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.
Low Isolated Yield After Workup 1. Product loss during aqueous extraction, especially if the product has some water solubility.2. Incomplete extraction from the aqueous phase.1. Saturate the aqueous phase with NaCl to reduce the solubility of the product before extraction.2. Use a more polar organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (3-4 times).

Experimental Protocols

Protocol 1: Acylation using Oxolane-3-carbonyl Chloride

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • Azetidin-3-ol (1.0 eq)

  • Oxolane-3-carbonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azetidin-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes.

  • Slowly add a solution of oxolane-3-carbonyl chloride in anhydrous DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Protocol 2: Amide Coupling using HATU

This protocol provides an alternative method using a common peptide coupling reagent, which can sometimes offer better yields and milder conditions.

Materials:

  • Azetidin-3-ol (1.0 eq)

  • Oxolane-3-carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve oxolane-3-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of azetidin-3-ol in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Azetidinol Azetidin-3-ol in anhydrous DCM Mix Combine Azetidin-3-ol and Base at 0°C Azetidinol->Mix Base Triethylamine Base->Mix AcylChloride Oxolane-3-carbonyl chloride in anhydrous DCM Addition Slowly add Acyl Chloride AcylChloride->Addition Mix->Addition Stir Warm to RT and Stir Addition->Stir Quench Quench with Water Stir->Quench Extract Aqueous Extraction (NaHCO3, Brine) Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 1-(Oxolane-3-carbonyl) azetidin-3-ol Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue Cause1 Poor Reagent Quality Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Workup Losses Start->Cause3 Sol1 Use Fresh/Pure Reagents Cause1->Sol1 Check Purity/Activity Sol2 Optimize Temp/Base/Solvent Cause2->Sol2 Adjust Parameters Sol3 Modify Extraction Protocol Cause3->Sol3 Saturate Aqueous Phase

Caption: Troubleshooting logic for addressing low synthesis yield.

Technical Support Center: Purification of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Oxolane-3-carbonyl)azetidin-3-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Co-eluting Impurities: Structurally similar impurities may have similar polarity, making separation difficult. - Inappropriate Stationary Phase: The selected silica or other stationary phase may not be optimal for separating the target compound from impurities. - Incorrect Mobile Phase: The solvent system may not provide adequate resolution.- Optimize Mobile Phase: Try a gradient elution or a different solvent system with varying polarities and additives (e.g., a small amount of triethylamine or acetic acid to suppress tailing). - Alternative Chromatography: Consider reverse-phase chromatography or ion-exchange chromatography if applicable. - Recrystallization: Attempt to purify the product further by recrystallization after column chromatography.
Low Yield After Purification - Product Degradation: The compound may be unstable on the stationary phase (e.g., silica gel). - Product Loss During Extraction: Incomplete extraction from the aqueous phase or formation of emulsions. - Sub-optimal Crystallization Conditions: Poor choice of solvent or improper cooling rate leading to product loss in the mother liquor.- Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to minimize degradation of base-sensitive compounds. - Thorough Extraction: Ensure complete extraction by performing multiple extractions and breaking any emulsions that form. - Optimize Crystallization: Screen various solvents and solvent mixtures to find conditions that maximize crystal formation and minimize solubility of the product at low temperatures.
Presence of Starting Materials - Incomplete Reaction: The reaction may not have gone to completion. - Inefficient Quenching: The quenching step may not have effectively stopped the reaction.- Monitor Reaction Progress: Use techniques like TLC or LC-MS to ensure the reaction is complete before workup. - Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or amount of reagent. - Effective Quenching: Ensure the quenching agent is added appropriately to stop the reaction completely.
Product Oiling Out During Crystallization - High Impurity Level: The presence of significant impurities can inhibit crystal formation. - Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of crystallization. - Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.- Pre-purification: Purify the crude product by another method (e.g., column chromatography) before crystallization. - Controlled Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote gradual crystal growth. - Solvent Screening: Experiment with different solvents or solvent systems to find one that promotes crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common process-related impurities for similar azetidine derivatives can include unreacted starting materials (azetidin-3-ol and oxolane-3-carboxylic acid or its activated form), byproducts from side reactions, and residual solvents. In syntheses involving protecting groups, incomplete deprotection can also lead to impurities.

Q2: What chromatographic conditions are recommended for the purification of this compound?

A2: A good starting point for normal-phase column chromatography is a mobile phase of dichloromethane/methanol or ethyl acetate/hexane. A gradient elution is often effective. For more polar compounds, a higher percentage of methanol will be required. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing, which is common for amine-containing compounds.

Q3: Can this compound be purified by crystallization without prior chromatographic purification?

A3: Chromatography-free purification by crystallization is possible if the crude product has a relatively high purity (e.g., >90%).[1] The choice of crystallization solvent is critical. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvents to screen include isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof.

Q4: How can I confirm the purity of the final product?

A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

The following are representative experimental protocols for the purification of azetidine derivatives, which can be adapted for this compound.

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column: A silica gel slurry is prepared in the initial mobile phase (e.g., 95:5 dichloromethane/methanol) and packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the prepared column.

  • Elution: The column is eluted with the mobile phase. A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 90:10 dichloromethane/methanol).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: Purification by Crystallization

  • Solvent Selection: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., hot isopropanol).

  • Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.

  • Cooling: The filtrate is allowed to cool slowly to room temperature. If crystals do not form, the solution can be further cooled in a refrigerator or freezer.

  • Crystal Collection: The formed crystals are collected by filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent. For some azetidine derivatives, crystallization from a toluene solution by the addition of an acid (e.g., HBr or HBF₄) can be used to isolate the product as a salt.[2]

Visualizations

Purification_Workflow cluster_0 Purification Strategy Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check (TLC/LC-MS) Purity Check (TLC/LC-MS) Column Chromatography->Purity Check (TLC/LC-MS) Pure Fractions Pure Fractions Purity Check (TLC/LC-MS)->Pure Fractions Fractions >98% pure Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Purification Check_Method Purification Method? Start->Check_Method Chromatography Column Chromatography Check_Method->Chromatography Chromatography Crystallization Crystallization Check_Method->Crystallization Crystallization Impurity_Profile Co-eluting Impurities? Chromatography->Impurity_Profile Oiling_Out Product Oiling Out? Crystallization->Oiling_Out Solvent_System Optimize Mobile Phase Impurity_Profile->Solvent_System Yes Recrystallize Recrystallize Fractions Impurity_Profile->Recrystallize No Alt_Chrom Try Reverse Phase Solvent_System->Alt_Chrom Solvent_Screen Screen Solvents Oiling_Out->Solvent_Screen Yes Slow_Cool Slow Cooling Oiling_Out->Slow_Cool No

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for "1-(Oxolane-3-carbonyl)azetidin-3-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol.

Synthesis Overview

The synthesis of this compound is primarily achieved through an amide coupling reaction between Azetidin-3-ol and Tetrahydrofuran-3-carboxylic acid (also known as Oxolane-3-carboxylic acid). The core challenge lies in optimizing the coupling conditions to maximize yield and purity while minimizing side reactions.

The general reaction scheme involves the activation of the carboxylic acid followed by nucleophilic attack from the secondary amine of the azetidine ring.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification r1 Azetidin-3-ol p2 Amide Bond Formation (Base, Solvent) r1->p2 r2 Tetrahydrofuran-3-carboxylic Acid p1 Carboxylic Acid Activation (Coupling Agent) r2->p1 p1->p2 w1 Aqueous Workup p2->w1 w2 Purification (e.g., Column Chromatography) w1->w2 prod This compound w2->prod

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and how should they be handled?

A1: The key starting materials are Azetidin-3-ol (CAS: 45347-82-8) and Tetrahydrofuran-3-carboxylic acid (CAS: 5745-66-4). Azetidin-3-ol can be unstable, especially as a free base.[1] It is often supplied or generated in situ from its hydrochloride salt. Ensure the free base is handled under an inert atmosphere (Nitrogen or Argon) if isolated. Both reagents should be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.

Q2: Which amide coupling reagents are recommended for this synthesis?

A2: A variety of coupling reagents can be used. The choice depends on factors like desired reaction time, cost, and side-product profiles. Common choices include:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly efficient and fast, but more expensive.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used reagent.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. It is a good choice as its urea byproduct is water-soluble, simplifying purification.[2]

  • T3P (Propylphosphonic Anhydride): A versatile and powerful coupling reagent with easily removable byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials. A common mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v). The product should have an Rf value distinct from the starting materials.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z).

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue, often stemming from suboptimal reaction conditions or reagent quality.

G cluster_checks Troubleshooting Path start Low or No Yield Observed c1 1. Verify Starting Material Quality start->c1 c2 2. Optimize Coupling Conditions c1->c2 If materials are good c1_sol Is Azetidin-3-ol free base active? Is carboxylic acid pure? Are reagents anhydrous? c1->c1_sol c3 3. Check Reaction Environment c2->c3 If still low c2_sol Vary coupling agent, base, solvent, or temperature. See Table 1 for suggestions. c2->c2_sol c3_sol Is the reaction under inert atmosphere? Is the temperature controlled correctly? c3->c3_sol end_node Improved Yield c3->end_node After optimization

Caption: Troubleshooting logic for addressing low product yield.

Table 1: Comparison of Amide Coupling Conditions

EntryCoupling Agent (eq)Additive (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)Purity (%)Notes
1EDC (1.2)HOBt (1.2)DIPEA (2.5)DMF25127592Standard conditions; water-soluble byproducts.
2HATU (1.1)-DIPEA (2.0)DCM0 to 2529196Faster reaction, higher yield, higher cost.
3T3P (1.5)-Pyridine (3.0)EtOAc5068895Effective for hindered couplings; byproducts are water soluble.
4EDC (1.2)OxymaPure (1.2)Et₃N (2.5)CH₃CN25108294Avoids potentially explosive HOBt.[2]

Data are representative and may vary based on specific experimental setup and reagent purity.

Problem: Product is Impure After Workup

Q: My crude product contains significant impurities. What are they and how can I remove them?

A: Common impurities include:

  • Unreacted Starting Materials: Indicates an incomplete reaction. Consider increasing the reaction time or switching to a more powerful coupling agent like HATU (see Table 1).

  • Coupling Agent Byproducts: The urea byproduct from EDC can sometimes be difficult to remove if it precipitates. Ensure the aqueous wash is thorough. Using T3P or HATU can lead to byproducts that are more easily removed with aqueous washes.

  • Side-Reaction Products: If the reaction is run at high temperatures for extended periods, side reactions may occur. Purification via flash column chromatography is the most effective method for removing these impurities.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of Azetidin-3-ol (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Quenching & Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorption: Adsorb the crude product onto a small amount of silica gel.

  • Column Preparation: Prepare a silica gel column packed with an appropriate solvent system. A gradient elution is often effective.

  • Elution: Start with a non-polar eluent (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol (e.g., gradient from 0% to 10% Methanol in Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.

References

"1-(Oxolane-3-carbonyl)azetidin-3-ol" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains two key functional groups prone to degradation: an amide linkage (specifically, an N-acylated azetidine) and an ester group within the oxolane (tetrahydrofuran) moiety. The strained four-membered azetidine ring itself can also be susceptible to nucleophilic attack and ring-opening, particularly under harsh conditions.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[1][2] The hydrochloride salt of azetidin-3-ol is noted to be stable under recommended storage conditions.[1] For long-term storage, temperatures of 2-8°C are advisable.[2][3] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.

Q3: My analytical results show unexpected peaks after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The appearance of new peaks when using an acidic mobile phase likely indicates acid-catalyzed degradation. The primary degradation pathway under acidic conditions is the hydrolysis of the amide bond, leading to the formation of azetidin-3-ol and oxolane-3-carboxylic acid.[4][5][6] Additionally, the azetidine ring might undergo acid-mediated ring-opening.[7]

Q4: I observe a loss of the parent compound over time when my formulation is buffered at a high pH. What is the likely degradation pathway?

A4: At high pH (alkaline conditions), the amide bond is susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction is generally irreversible and results in the formation of the carboxylate salt of oxolane-3-carboxylic acid and azetidin-3-ol.[4][5][6]

Q5: Are there any concerns with thermal stability when heating solutions of this compound?

A5: Yes, elevated temperatures can promote both hydrolytic and non-hydrolytic degradation. While specific data for this compound is not available, thermal stress can provide the energy needed to overcome the activation barrier for amide hydrolysis and potentially other degradation reactions. It is advisable to avoid prolonged heating of solutions containing this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC under acidic conditions Acid-catalyzed hydrolysis of the amide bond or azetidine ring opening.[4][7][8]Neutralize the sample if possible. Use a mobile phase with a pH closer to neutral. Perform a time-course study in the acidic mobile phase to confirm degradation.
Loss of parent compound in basic solutions Base-catalyzed hydrolysis (saponification) of the amide bond.[5][6]Adjust the pH of the solution to a neutral or slightly acidic range. If a basic pH is required, prepare the solution immediately before use and keep it cooled.
Degradation upon exposure to light Photolytic degradation.Store the compound and its solutions protected from light, for example, by using amber vials or covering containers with aluminum foil.
Instability in the presence of oxidizing agents (e.g., hydrogen peroxide) Oxidation of the azetidine ring or other susceptible parts of the molecule.Avoid contact with strong oxidizing agents. If unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Potential Degradation Pathways

The degradation of this compound is primarily expected to occur via hydrolysis of the amide bond, which can be catalyzed by either acid or base.

G Hypothetical Acid-Catalyzed Degradation Pathway parent This compound intermediate Protonated Amide parent->intermediate H+ products Azetidin-3-ol + Oxolane-3-carboxylic acid intermediate->products H2O

Caption: Hypothetical acid-catalyzed degradation pathway.

G Hypothetical Base-Catalyzed Degradation Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate OH- products Azetidin-3-ol + Oxolane-3-carboxylate intermediate->products

Caption: Hypothetical base-catalyzed degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of compound (e.g., 1 mg/mL in methanol) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 60°C) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo sampling Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc

Caption: General workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C.[10]

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep one sample at room temperature and another at 60°C.[10]

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C.

    • Prepare a solution of the compound and keep it at 60°C.

    • Sample at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

    • Analyze the samples after the exposure period.

Data Analysis:

For each condition, analyze the samples by a stability-indicating HPLC method. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature & 60°CUp to 7 days[10]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature & 60°CUp to 7 days[10]
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal Solid and Solution60°CUp to 7 days[11]
Photolytic UV/Vis Light (ICH Q1B)AmbientAs per guidelines[11]

References

Technical Support Center: Chiral Separation of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the chiral separation of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the chiral separation of molecules like this compound?

A1: The primary strategies for chiral separation of this type of molecule are direct and indirect methods using chromatography.[1]

  • Direct Methods: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2] The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling separation.

  • Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1][3] These diastereomers can then be separated on a standard achiral stationary phase.[3] This method is less common now due to the availability of a wide range of CSPs.[1]

Q2: Which type of Chiral Stationary Phase (CSP) is typically effective for separating polar, heterocyclic compounds like this azetidinol derivative?

A2: For polar, heterocyclic compounds, polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose and amylose) are often a good starting point. Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) can also be effective, particularly in reversed-phase or polar organic modes.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this type of chiral separation?

A3: SFC can offer several advantages over HPLC for chiral separations, including:

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure.

  • Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.

  • Improved Resolution: In some cases, SFC can provide better resolution and efficiency compared to HPLC.

Q4: Can I use a chiral derivatizing agent for the separation? If so, what functional group on my molecule would be the target?

A4: Yes, a chiral derivatizing agent (CDA) can be used. The secondary alcohol (hydroxyl group) on the azetidine ring is the most likely target for derivatization. You could use a chiral acid or isocyanate to form diastereomeric esters or carbamates, respectively. The success of this indirect method depends on finding a suitable CDA that reacts cleanly and whose products are easily separable.[4]

Troubleshooting Guides

Issue 1: No separation of enantiomers is observed on the selected Chiral Stationary Phase (CSP).

  • Question: I am not seeing any separation of my enantiomers on a polysaccharide-based CSP with a standard mobile phase (e.g., Heptane/Ethanol). What should I try next?

  • Answer:

    • Change the Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in your mobile phase. Small changes can have a significant impact on selectivity.

    • Try Different Modifiers: Switch to a different alcohol (e.g., from ethanol to isopropanol or vice-versa). The structural differences in the alcohol can alter the interactions with the CSP.

    • Add an Additive: For compounds with basic (amine) or acidic functional groups, adding a small amount of a corresponding additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and selectivity.

    • Screen Different CSPs: If the initial CSP does not show any promise, it is crucial to screen a variety of CSPs with different chiral selectors (e.g., other polysaccharide derivatives, macrocyclic glycopeptides).

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Question: My peaks are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Use an Additive: As mentioned above, mobile phase additives can significantly improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase.

    • Adjust the Mobile Phase Strength: In some cases, a stronger mobile phase (higher percentage of the polar modifier) can improve peak shape.

    • Lower the Sample Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.

    • Check for Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes. Try flushing the column or replacing it if necessary.

Issue 3: The enantiomers are partially resolved, but the resolution is insufficient for my application.

  • Question: I have partial separation of the enantiomers, but I need baseline resolution for accurate quantification. How can I improve the resolution?

  • Answer:

    • Optimize the Mobile Phase: Fine-tune the mobile phase composition. Sometimes very small adjustments to the modifier percentage can significantly improve resolution.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

    • Decrease the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.

    • Couple Columns: If a single column does not provide sufficient resolution, you can couple two identical chiral columns in series to increase the overall length and theoretical plates.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Method Screening

ParameterHPLC (Normal Phase)SFC
Columns Immobilized or Coated Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC)Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC)
Mobile Phase A Heptane or HexaneSupercritical CO2
Mobile Phase B Ethanol, IsopropanolMethanol, Ethanol
Gradient Isocratic screening at 10%, 20%, 50% Mobile Phase B5% to 40% Modifier over 5-10 min
Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV (e.g., 210 nm, 220 nm) or Mass SpectrometryUV or Mass Spectrometry
Additives 0.1% Diethylamine (for basic analytes), 0.1% Trifluoroacetic Acid (for acidic analytes)0.1% Diethylamine or other suitable additive in the modifier

Experimental Protocols

Protocol: Chiral HPLC Method Development for this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic mixture of this compound in a suitable solvent (e.g., ethanol or a mixture of hexane and ethanol).

  • Initial Screening:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak IA).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Heptane/Ethanol) at a flow rate of 1.0 mL/min.

    • Inject a small volume (e.g., 5 µL) of the sample solution.

    • Monitor the separation at a suitable UV wavelength (e.g., 210 nm).

    • Repeat the screening with different mobile phase compositions (e.g., 80:20 and 50:50 Heptane/Ethanol).

    • If no separation is observed, switch to a different alcohol modifier (e.g., isopropanol) and repeat the screening.

    • If still unsuccessful, screen other CSPs.

  • Method Optimization:

    • Once partial separation is achieved, systematically optimize the mobile phase composition by making small adjustments (e.g., in 2% increments) to the percentage of the alcohol modifier.

    • If peak shape is poor, add a suitable additive (e.g., 0.1% diethylamine) to the mobile phase.

    • Optimize the flow rate and temperature to achieve the best balance of resolution and analysis time.

  • Method Validation (if required):

    • Once the desired separation is achieved, the method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness, according to relevant guidelines.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase cluster_validate Finalization start Define Separation Goal analyte Analyte Characterization (pKa, solubility) start->analyte csp_select Select CSPs (e.g., Polysaccharide, Glycopeptide) analyte->csp_select mode_select Select Mode (NP, RP, SFC) csp_select->mode_select mobile_phase_screen Screen Mobile Phases & Modifiers mode_select->mobile_phase_screen mobile_phase_screen->csp_select No Separation optimize Optimize Parameters (Composition, Temp, Flow Rate) mobile_phase_screen->optimize Partial Separation Achieved validate Method Validation optimize->validate Resolution Met end Final Method validate->end

Caption: Workflow for Chiral Method Development.

Troubleshooting_Decision_Tree start Initial Injection q1 Is there any separation? start->q1 q2 Is peak shape acceptable? q1->q2 Yes a1 Change Mobile Phase Modifier Screen Different CSPs q1->a1 No q3 Is resolution sufficient? q2->q3 Yes a2 Add Mobile Phase Additive Check Sample Concentration q2->a2 No a3 Optimize Mobile Phase Adjust Flow Rate & Temperature q3->a3 No end Successful Separation q3->end Yes a1->start a2->q3 a3->end

Caption: Troubleshooting Decision Tree for Chiral Separations.

References

Technical Support Center: Overcoming Low Reactivity of Azetidin-3-ol in Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of "azetidin-3-ol" in acylation reactions.

Troubleshooting Guide

Low yields and side reactions are common hurdles in the acylation of azetidin-3-ol. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No O-Acylation Product 1. Steric Hindrance: The secondary alcohol of azetidin-3-ol is sterically hindered, reducing its nucleophilicity.- Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more effective than carboxylic acids. - Employ a potent catalyst: 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole can significantly accelerate the reaction.[1] - Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions.
2. Competitive N-Acylation: The secondary amine in the azetidine ring is more nucleophilic than the hydroxyl group and can be preferentially acylated.[2]- Protect the nitrogen atom: Use a protecting group such as tert-butoxycarbonyl (Boc) to block the amine functionality before O-acylation.
3. Inappropriate Solvent: The choice of solvent can influence reaction rates and solubility of reagents.- Use an aprotic solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used and effective solvents.
Presence of N-Acylated Side Product Incomplete N-Protection: The protecting group may not have been fully installed, leaving free amine available for reaction.- Optimize the N-protection step: Ensure complete reaction by using a slight excess of the protecting group reagent and appropriate reaction conditions. Confirm complete protection by TLC or NMR before proceeding with acylation.
Deprotection during Acylation: The N-protecting group might be unstable under the acylation conditions.- Choose a stable protecting group: The Boc group is generally stable under typical acylation conditions. Avoid strongly acidic or basic conditions if using a sensitive protecting group.
Formation of Other Byproducts Elimination Reactions: Under harsh conditions (e.g., high temperatures, strong bases), elimination to form an azetine derivative can occur.- Use milder reaction conditions: Employ lower temperatures and less aggressive bases.
Reaction with Solvent: Some reactive intermediates might react with the solvent.- Use an inert solvent: Ensure the chosen solvent is not reactive under the reaction conditions.
Difficulty in Product Purification Similar Polarity of Product and Starting Material/Byproducts: The O-acylated product may have a similar polarity to the starting N-protected azetidin-3-ol or byproducts, making separation by column chromatography challenging.- Optimize chromatography conditions: Use a gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes). - Consider derivatization: In some cases, derivatizing the product or impurities can alter their polarity and facilitate separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the O-acylation of azetidin-3-ol so challenging?

A1: The primary challenge stems from two factors:

  • Steric Hindrance: The hydroxyl group is on a strained four-membered ring and is a secondary alcohol, which makes it sterically hindered and less accessible to acylating agents.

  • Competitive N-Acylation: The nitrogen atom in the azetidine ring is a competing nucleophile. In an unprotected azetidin-3-ol, the amine is generally more nucleophilic than the alcohol, leading to preferential N-acylation.

Q2: Is it necessary to protect the nitrogen of azetidin-3-ol before O-acylation?

A2: Yes, for selective O-acylation, protecting the nitrogen atom is crucial. The most commonly used protecting group is the tert-butoxycarbonyl (Boc) group. This prevents the undesired N-acylation side reaction.

Q3: What are the most effective catalysts for the O-acylation of N-protected azetidin-3-ol?

A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective and widely used catalyst for the acylation of sterically hindered alcohols like N-Boc-azetidin-3-ol.[3][4] Other catalysts such as 1-methylimidazole have also been shown to be effective.[1]

Q4: What are the typical reaction conditions for the O-acylation of N-Boc-azetidin-3-ol?

A4: A common protocol involves reacting N-Boc-azetidin-3-ol with an acylating agent (e.g., acetic anhydride or an acyl chloride) in the presence of a catalytic amount of DMAP and a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) at room temperature.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. The starting material (N-Boc-azetidin-3-ol) and the O-acylated product will have different Rf values. Staining with potassium permanganate can help visualize the spots.

Q6: What are the common challenges in purifying the O-acylated product?

A6: The main challenge is often the separation of the desired product from unreacted starting material and any byproducts, which may have similar polarities. Careful optimization of flash column chromatography conditions, including the choice of solvent system and gradient, is often necessary.

Q7: How can the N-Boc protecting group be removed after O-acylation?

A7: The Boc group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). It's important to use conditions that will not cleave the newly formed ester bond.

Experimental Protocols

Protocol 1: O-Acetylation of N-Boc-azetidin-3-ol using Acetic Anhydride and DMAP

This protocol describes a general procedure for the acetylation of N-Boc-azetidin-3-ol.

Materials:

  • N-Boc-azetidin-3-ol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) or pyridine (2-10 mL/mmol of substrate).[5]

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-acetoxyazetidine.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the O-acylation of N-Boc-azetidin-3-ol, compiled from various sources to provide a comparative overview.

Acylating AgentCatalyst (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Acetic AnhydrideDMAP (0.1)Et3N (1.5)DCMRT2-4>90
Acetyl ChlorideDMAP (0.1)Pyridine (2.0)DCM0 to RT1-3~95
Benzoyl ChlorideDMAP (0.1)Et3N (1.5)DCMRT4-685-95
Isobutyryl ChlorideDMAP (0.1)Et3N (1.5)THFRT3-5~90

Note: Yields are approximate and can vary depending on the specific reaction scale and purification efficiency.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Azetidin-3-ol Acylation```dot

Troubleshooting_Workflow start Low or No O-Acylation Product check_N_protection Is the Azetidine Nitrogen Protected? start->check_N_protection protect_N Protect Nitrogen with Boc group check_N_protection->protect_N No acylation_step Perform O-Acylation check_N_protection->acylation_step Yes protect_N->acylation_step issue_analysis Analyze Reaction Conditions acylation_step->issue_analysis Still Low Yield catalyst catalyst issue_analysis->catalyst Catalyst? acylating_agent acylating_agent issue_analysis->acylating_agent Acylating Agent? conditions conditions issue_analysis->conditions Conditions? add_dmap Add/Change to DMAP or 1-Methylimidazole catalyst->add_dmap None or Ineffective use_anhydride_chloride Switch to Acyl Anhydride or Chloride acylating_agent->use_anhydride_chloride Carboxylic Acid Used increase_temp Increase Temperature Cautiously conditions->increase_temp Too Mild end_success Improved Yield add_dmap->end_success use_anhydride_chloride->end_success increase_temp->end_success

Caption: Overall workflow for selective O-acylation and subsequent deprotection.

References

Preventing byproduct formation in "oxolane-3-carbonyl" chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oxolane-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents used to synthesize oxolane-3-carbonyl chloride from oxolane-3-carboxylic acid?

A1: The most common and effective reagents for converting carboxylic acids to acid chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Thionyl chloride is often used neat or with a solvent, while oxalyl chloride is typically used in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[3]

Q2: What are the primary byproducts to expect in this synthesis?

A2: The primary gaseous byproducts from the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5] A significant potential side-product is the ring-opened 4-chlorobutyl ester, which can form if the oxolane (tetrahydrofuran) ring is cleaved by the acidic conditions and chloride ions generated during the reaction.[6][7]

Q3: How can I minimize the formation of the ring-opened byproduct?

A3: To minimize ring-opening of the oxolane moiety, it is crucial to control the reaction temperature and duration. Conducting the reaction at lower temperatures and for the minimum time required for complete conversion of the carboxylic acid can significantly reduce the formation of this byproduct. Using a milder reagent system, such as oxalyl chloride in DCM with catalytic DMF at room temperature, may also be advantageous over refluxing in neat thionyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy can be used to track the disappearance of the carboxylic acid starting material.

Q5: What is the best method for purifying the final oxolane-3-carbonyl chloride product?

A5: The primary method for purifying acid chlorides is distillation under reduced pressure.[8] This is effective for separating the desired product from less volatile impurities and any remaining starting material. It's important to note that many longer-chain carbonyl chlorides can be prone to decomposition at elevated temperatures, so careful control of the distillation conditions is necessary.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Oxolane-3-Carbonyl Chloride 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Significant formation of the ring-opened byproduct.1. Ensure the reaction goes to completion by monitoring with TLC or IR. If necessary, extend the reaction time or slightly increase the temperature. 2. Avoid exposure to moisture during workup, as acid chlorides readily hydrolyze back to the carboxylic acid. Use anhydrous solvents and perform operations under an inert atmosphere. For purification, use vacuum distillation at the lowest possible temperature. 3. Use milder reaction conditions (e.g., oxalyl chloride/DMF in DCM at room temperature). Minimize reaction time.
Presence of a Higher Boiling Point Impurity in the Final Product This is likely the ring-opened 4-chlorobutyl ester byproduct.Optimize the reaction conditions to prevent its formation (see above). If already formed, careful fractional distillation may separate the two products, although their boiling points might be close. Alternatively, the crude product can be used in the next step if the byproduct is not expected to interfere, followed by purification of the subsequent product.
Product is Contaminated with Starting Carboxylic Acid 1. Insufficient amount of chlorinating agent. 2. Reaction did not go to completion. 3. Hydrolysis of the product during workup.1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent. 2. Ensure sufficient reaction time and appropriate temperature. 3. Handle the product under strictly anhydrous conditions.
Dark-colored Product Impurities from the starting material or side reactions.Purification by distillation should yield a colorless product. If the color persists, it may indicate thermal decomposition during distillation. In such cases, a lower distillation temperature and higher vacuum are recommended. Treating the crude product with activated carbon before distillation can sometimes remove color impurities.[9]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of oxolane-3-carbonyl chloride using both thionyl chloride and oxalyl chloride.

Method 1: Using Thionyl Chloride
Parameter Value
Reactants Oxolane-3-carboxylic acid, Thionyl chloride (SOCl₂)
Solvent None (neat) or Dichloromethane (DCM)
Temperature Reflux (for neat) or Room Temperature to 40 °C (in DCM)
Reaction Time 1-3 hours
Workup Removal of excess SOCl₂ and solvent by distillation
Purification Vacuum distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add oxolane-3-carboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude oxolane-3-carbonyl chloride by vacuum distillation.

Method 2: Using Oxalyl Chloride
Parameter Value
Reactants Oxolane-3-carboxylic acid, Oxalyl chloride ((COCl)₂), Dimethylformamide (DMF)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Workup Removal of solvent by rotary evaporation
Purification Vacuum distillation

Procedure:

  • To a solution of oxolane-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway Oxolane-3-carboxylic_acid Oxolane-3-carboxylic Acid Chlorosulfite_intermediate Chlorosulfite Intermediate Oxolane-3-carboxylic_acid->Chlorosulfite_intermediate + SOCl₂ Oxolane-3-carbonyl_chloride Oxolane-3-carbonyl Chloride Chlorosulfite_intermediate->Oxolane-3-carbonyl_chloride + Cl⁻ - SO₂ - H⁺

Caption: Main reaction pathway for the synthesis of oxolane-3-carbonyl chloride.

Byproduct_Formation cluster_byproduct Byproduct Formation Pathway Oxolane-3-carbonyl_chloride Oxolane-3-carbonyl Chloride Ring_Opening Ring Opening Oxolane-3-carbonyl_chloride->Ring_Opening Acidic Conditions (HCl) Carbocation_Intermediate Carbocation Intermediate Ring_Opening->Carbocation_Intermediate Ring-opened_Byproduct 4-Chlorobutyl Ester Byproduct Carbocation_Intermediate->Ring-opened_Byproduct + Cl⁻

Caption: Potential byproduct formation via ring-opening of the oxolane moiety.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Reaction Check for Complete Conversion (TLC/IR) Start->Check_Reaction Check_Workup Review Workup Procedure (Anhydrous Conditions?) Check_Reaction->Check_Workup Yes Incomplete_Reaction Incomplete Reaction: Increase Time/Temp or Reagent Check_Reaction->Incomplete_Reaction No Analyze_Byproducts Analyze Byproducts (NMR/GC-MS) Check_Workup->Analyze_Byproducts Yes Hydrolysis Hydrolysis Occurred: Ensure Anhydrous Conditions Check_Workup->Hydrolysis No Ring_Opening Ring-Opening Byproduct: Use Milder Conditions Analyze_Byproducts->Ring_Opening Ring-opened byproduct present Optimize_Purification Optimize Purification: Lower Temp Vacuum Distillation Analyze_Byproducts->Optimize_Purification Other impurities Incomplete_Reaction->Start Hydrolysis->Start Ring_Opening->Start End Successful Synthesis Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical amide coupling step between tetrahydrofuran-3-carboxylic acid and azetidin-3-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal coupling agent. - Poor quality of starting materials. - Product loss during work-up or purification.- Monitor reaction progress by HPLC or TLC. - Screen different coupling agents (e.g., HATU, HBTU, T3P). - Ensure high purity of tetrahydrofuran-3-carboxylic acid and azetidin-3-ol. - Optimize extraction and crystallization/chromatography conditions.
Formation of Side Products - Esterification: Reaction of the activated carboxylic acid with the hydroxyl group of azetidin-3-ol. - Dimerization/Oligomerization: Self-coupling of starting materials. - Epimerization: Racemization at the chiral center of tetrahydrofuran-3-carboxylic acid.- Use a protecting group (e.g., Boc) for the hydroxyl group of azetidin-3-ol. - Control stoichiometry and addition rate of reagents. - Employ coupling additives that suppress racemization (e.g., HOBt, Oxyma).
Difficult Purification - Polar Nature of the Product: High water solubility, making extraction difficult. - Residual Coupling Agent Byproducts: Contamination of the final product. - Formation of Emulsions during Work-up. - Use a sequence of different organic solvents for extraction. - Consider alternative purification methods like preparative HPLC or crystallization. - Select coupling agents that generate water-soluble byproducts (e.g., EDC/HOBt). - Employ brine washes or filtration aids to break emulsions.
Inconsistent Batch-to-Batch Results - Variability in raw material quality. - Poor control over reaction parameters (temperature, mixing, etc.). - Inconsistent work-up procedures.- Implement stringent quality control for all starting materials. - Standardize all reaction and work-up protocols. - Ensure robust process control with calibrated equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the successful large-scale synthesis of this compound?

A1: The most critical parameters include:

  • Purity of Starting Materials: High-purity tetrahydrofuran-3-carboxylic acid and azetidin-3-ol are essential to minimize side reactions and simplify purification.

  • Choice of Coupling Agent: The selection of a cost-effective and efficient coupling agent that minimizes side reactions and allows for easy removal of byproducts is crucial for large-scale production.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is necessary to ensure complete conversion and minimize impurity formation.

  • Work-up and Purification: A robust and scalable purification method is required to isolate the product with high purity and yield.

Q2: Is a protecting group for the hydroxyl function of azetidin-3-ol necessary for this synthesis?

A2: While not strictly mandatory in all cases, using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, for the hydroxyl function of azetidin-3-ol is highly recommended for large-scale synthesis. This strategy prevents the formation of ester byproducts, which can be difficult to separate from the desired amide product, thereby improving the overall yield and purity. The Boc group can be readily removed under acidic conditions after the coupling reaction.

Q3: Which coupling agents are most suitable for the large-scale amide coupling of tetrahydrofuran-3-carboxylic acid and azetidin-3-ol?

A3: For large-scale synthesis, the choice of coupling agent is a trade-off between reactivity, cost, and ease of byproduct removal. Some suitable options include:

  • Carbodiimides (e.g., EDC) with additives (e.g., HOBt, Oxyma): This is a cost-effective and widely used combination. The byproducts are generally water-soluble, facilitating their removal.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient but can be more expensive.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are also very effective but come at a higher cost and can sometimes be sensitive to moisture.

  • Propylphosphonic Anhydride (T3P®): This is an increasingly popular choice for large-scale synthesis due to its high reactivity, excellent safety profile, and the formation of water-soluble byproducts.

Q4: What are the common challenges in purifying this compound?

A4: The primary purification challenges stem from the molecule's polarity and potential for hydrogen bonding, which can lead to:

  • High water solubility, making extraction from aqueous media inefficient.

  • Streaking or poor separation on normal-phase silica gel chromatography.

  • Difficulty in inducing crystallization.

Strategies to overcome these challenges include the use of reversed-phase chromatography, salt formation to induce precipitation, or a carefully optimized solvent system for crystallization.

Experimental Protocols

General Amide Coupling Protocol (with Boc Protection)
  • Protection of Azetidin-3-ol: React azetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine) to afford N-Boc-azetidin-3-ol. Purify by crystallization or chromatography.

  • Activation of Tetrahydrofuran-3-carboxylic acid: In a separate reactor, dissolve tetrahydrofuran-3-carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, DCM). Add the chosen coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature to form the activated ester.

  • Coupling Reaction: Add the N-Boc-azetidin-3-ol solution to the activated carboxylic acid mixture. Monitor the reaction by HPLC or TLC until completion.

  • Work-up: Quench the reaction with water and perform a series of extractions with an organic solvent. Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove unreacted starting materials and coupling byproducts.

  • Deprotection: Remove the Boc group by treating the protected product with an acid (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).

  • Final Purification: Purify the final product by crystallization, precipitation, or chromatography to obtain this compound of high purity.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Synthesis

Coupling AgentActivating SpeciesByproductsAdvantagesDisadvantages
EDC/HOBt O-acylisoureaWater-soluble urea, HOBtCost-effective, water-soluble byproducts.Can lead to racemization without additives.
HATU OAt-active esterTetramethylurea, HOAtHigh reactivity, low racemization.Higher cost, potential for side reactions with primary amines.
T3P® Mixed anhydridePhosphonic acidsHigh reactivity, water-soluble byproducts, good safety profile.Can require careful stoichiometry control.
PyBOP OBt-active esterHMPA (carcinogen), HOBtHigh reactivity.Formation of carcinogenic HMPA.

Visualizations

Synthesis_Pathway cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_main Synthesis Steps cluster_final Final Product A Azetidin-3-ol P N-Boc-azetidin-3-ol A->P Boc₂O, Base B Tetrahydrofuran-3-carboxylic acid C Amide Coupling B->C P->C D Protected Product C->D Coupling Agent, Base E Deprotection D->E Acid (e.g., TFA) F This compound E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Yes CheckPurity Analyze Starting Material Purity LowYield->CheckPurity No UseProtectingGroup Use Protecting Group for -OH SideProducts->UseProtectingGroup Ester Formation ControlStoichiometry Control Stoichiometry/Addition Rate SideProducts->ControlStoichiometry Dimerization UseRacemizationSuppressor Add Racemization Suppressor SideProducts->UseRacemizationSuppressor Epimerization ChangeSolvent Change Extraction Solvent System PurificationIssue->ChangeSolvent Poor Extraction AltPurification Alternative Purification (Prep-HPLC, Crystallization) PurificationIssue->AltPurification Poor Separation WaterSolubleByproducts Use Coupling Agent with Water-Soluble Byproducts PurificationIssue->WaterSolubleByproducts Byproduct Contamination OptimizeCoupling Optimize Coupling Agent/Conditions CheckReaction->OptimizeCoupling OptimizeWorkup Optimize Work-up/Purification CheckPurity->OptimizeWorkup

Caption: Troubleshooting workflow for synthesis challenges.

Validation & Comparative

Comparative Biological Activity of 1-(Oxolane-3-carbonyl)azetidin-3-ol and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of 1-(Oxolane-3-carbonyl)azetidin-3-ol combines an azetidin-3-ol moiety with an N-acylation by a tetrahydrofuran (oxolane) derivative. The biological activities of analogues are largely dictated by the nature of the azetidine ring (e.g., a simple azetidine or an azetidin-2-one, also known as a β-lactam) and the substituents at its various positions. This comparison will focus on key therapeutic areas where azetidine derivatives have shown significant promise, including antibacterial, anticancer, and neurological applications.

Antibacterial and Antifungal Activity

The 2-azetidinone (β-lactam) ring is a cornerstone of antibiotic chemotherapy, famously found in penicillins and cephalosporins.[1][2][3] While this compound is not a β-lactam, the broader class of azetidine derivatives has demonstrated notable antimicrobial properties.[1][4] The activity is often influenced by the substituents on the azetidine ring. For instance, certain azetidinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][5]

Table 1: Comparison of Antibacterial Activity of Azetidine Analogues

Compound/Analogue ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference(s)
2-Azetidinone DerivativesGram-negative bacteria (e.g., Pseudomonas)Minimum inhibitory concentration[1]
Substituted AzetidinonesStaphylococcus aureus, Escherichia coliZone of inhibition[4]
2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acidsS. aureus, Bacillus subtilis, P. aeruginosa, E. coliGood to moderate activity[5]
Binary Azetidin-2-one CompoundsE. Coli, Klebsiella pneumoniae, S. aureus, P. aeruginosaSignificant activity[3]

Anticancer Activity

Several classes of azetidine derivatives have been investigated for their potential as anticancer agents. Notably, 3-amino-2-azetidinone derivatives have been synthesized and evaluated for their anti-colorectal cancer properties, with some compounds exhibiting potent inhibitory activity against tubulin polymerization.[6] Furthermore, 3-chloro-azetidin-2-one derivatives, which are structurally related to resveratrol, have demonstrated interesting antiproliferative effects on human breast cancer cell lines such as MCF-7 and SKBR3.[7]

Table 2: Comparison of Anticancer Activity of Azetidine Analogues

Compound/Analogue ClassCancer Cell Line(s)Mechanism of Action (if known)Activity Metric (e.g., IC50)Reference(s)
3-Amino-2-azetidinone derivativesColorectal cancer cellsTubulin polymerization inhibitionIC50 values ranging from 14.0 to 564.2 nM[6]
3-Chloro-azetidin-2-one derivativesHuman breast cancer (MCF-7, SKBR3)AntiproliferativeNot specified[7]

Neurological Activity: GABA Uptake Inhibition

Azetidine derivatives have also been explored as inhibitors of neurotransmitter transporters, particularly the GABA transporters (GATs). Conformationally constrained GABA or β-alanine analogues incorporating an azetidine ring have been evaluated for their potency as GABA uptake inhibitors. For instance, azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of GAT-1.[8] The substitution pattern on the azetidine ring is critical for this activity.

Table 3: Comparison of GABA Transporter Inhibition by Azetidine Analogues

Compound/Analogue ClassTargetActivity Metric (IC50)Reference(s)
Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67 µM[8]
Azetidin-2-ylacetic acid derivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77 µM[8]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5 µM[8]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-126.6 ± 3.3 µM[8]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-331.0 ± 4.7 µM[8]

Experimental Protocols

The biological activities of the azetidine analogues mentioned have been determined through a variety of established experimental protocols.

Antimicrobial Activity Testing

A common method to assess antibacterial activity is the agar diffusion method .[4]

Experimental Workflow for Agar Diffusion Method

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum D Inoculate agar plates with bacteria A->D B Prepare agar plates B->D C Dissolve test compounds at various concentrations E Apply discs impregnated with test compounds C->E D->E F Incubate plates E->F G Measure zones of inhibition F->G H Compare with control (e.g., ampicillin) G->H

Caption: Workflow for determining antibacterial activity using the agar diffusion method.

In Vitro Anticancer Activity Assay

The antiproliferative effects of compounds on cancer cell lines are often determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Signaling Pathway for Tubulin Polymerization Inhibition

cluster_cell Cancer Cell Compound Azetidinone Analogue Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to MT Microtubules Compound->MT Inhibits Polymerization Tubulin->MT Polymerization Mitosis Mitotic Spindle Formation MT->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action for tubulin polymerization inhibitors.

GABA Uptake Inhibition Assay

The potency of compounds as GABA uptake inhibitors is typically assessed using radioligand binding assays or functional uptake assays in cells expressing the specific GABA transporter subtypes (e.g., GAT-1, GAT-3).

Logical Relationship in GABA Uptake Inhibition

cluster_interaction Competitive Inhibition Compound Azetidine Analogue (Test Compound) GAT GABA Transporter (e.g., GAT-1) Compound->GAT Binds to GABA GABA Compound->GABA Blocks Uptake Neuron Presynaptic Neuron GAT->Neuron Reuptake GABA->GAT Normal Uptake SynapticCleft Synaptic Cleft

Caption: Competitive inhibition of GABA reuptake by an azetidine analogue.

Conclusion

Based on the biological activities of its structural analogues, This compound holds potential for investigation across several therapeutic domains. The presence of the azetidin-3-ol core suggests that it could be explored for activities similar to other 3-hydroxyazetidine derivatives, such as GABA transporter inhibition. The N-acyl substituent, an oxolane-3-carbonyl group, will significantly influence the compound's physicochemical properties (e.g., polarity, solubility, and ability to form hydrogen bonds), which in turn will modulate its biological activity and pharmacokinetic profile.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. This comparative guide, based on existing knowledge of its analogues, provides a foundational framework to direct such future investigations.

References

Comparative Guide to the Structure-Activity Relationship of 1-(Oxolane-3-carbonyl)azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of "1-(Oxolane-3-carbonyl)azetidin-3-ol" derivatives. In the absence of direct studies on this specific scaffold, this guide synthesizes data from structurally related azetidine and oxolane-containing compounds to infer potential SAR trends and guide future research and development. The analysis focuses on anticancer and antimicrobial activities, for which quantitative data on related compounds are available.

I. Inferred Structure-Activity Relationship (SAR) Analysis

The core structure of "this compound" consists of three key moieties: an azetidin-3-ol ring, an oxolane (tetrahydrofuran) ring, and an amide linker. Modifications to each of these components are likely to influence the biological activity of the derivatives.

1. The Azetidin-3-ol Core:

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry. The substitution pattern on the azetidine ring is crucial for its biological activity.

  • Substitution at the 3-position: The hydroxyl group at the 3-position is a key feature. Esterification or etherification of this group could modulate the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. Studies on related 3-hydroxyazetidine derivatives have shown that modifications at this position can significantly impact activity. For instance, in a series of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, N-alkylation and other substitutions influenced their affinity for GABA transporters (GAT-1 and GAT-3)[1].

  • N-Acylation: The nature of the acyl group on the azetidine nitrogen is a critical determinant of biological activity. In the target scaffold, this is the oxolane-3-carbonyl group. Varying the acyl group can impact the molecule's conformation, lipophilicity, and interaction with target enzymes or receptors. For example, studies on azetidin-2-one derivatives have demonstrated that different N-substituents are essential for their activity as inhibitors of serine proteases like thrombin[2].

2. The Oxolane (Tetrahydrofuran) Moiety:

The oxolane ring, a five-membered saturated ether, can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Ring Substitution: The position and nature of substituents on the oxolane ring can affect target binding and metabolic stability. For the parent "this compound", the carbonyl group is at the 3-position of the oxolane ring. Shifting this position or introducing other substituents (e.g., hydroxyl, alkyl, or halogen groups) on the oxolane ring would likely alter the biological activity.

  • Stereochemistry: The oxolane ring in the target scaffold is chiral. The stereochemistry at the 3-position of the oxolane ring and any other chiral centers will likely play a significant role in the compound's interaction with chiral biological macromolecules, leading to stereospecific activity.

3. The Amide Linker:

The amide bond connects the azetidine and oxolane moieties. While typically stable, modifications to this linker are a common strategy in drug design.

  • Bioisosteric Replacement: Replacing the amide with other functional groups such as esters, sulfonamides, or reversed amides could alter the compound's chemical stability, hydrogen bonding capacity, and overall biological profile.

II. Comparative Biological Activity Data

The following tables present quantitative biological activity data for derivatives of structurally related azetidine and oxolane compounds, providing a basis for comparison and hypothesis generation for the SAR of "this compound" derivatives.

Table 1: Anticancer Activity of Azetidinone Derivatives

Data from a study on 3-fluoro and 3,3-difluoro substituted β-lactams (azetidin-2-ones) as analogues of the tubulin-targeting agent combretastatin A-4 (CA-4) highlights the potent anticancer activity of this class of compounds[3].

Compound IDStructureCell LineIC50 (µM)
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.075
Hs578T0.033
Hs578Ts(i)80.065
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.095
MDA-MB-2310.620
CA-4 (Control) Combretastatin A-4MCF-70.0035
MDA-MB-2310.043

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Oxolane Ammonium Salts

A study on the microbiological activity of oxolane ammonium salts provides insights into the potential antimicrobial properties of oxolane-containing scaffolds[4].

Compound IDStructureS. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)C. krusei (MIC, µg/mL)
5c (structure not fully specified)512512>512>512>512>512
5d (structure not fully specified)6464128512128128
Gentamycin (Control) -------
Fluconazole (Control) -------

MIC: Minimum Inhibitory Concentration.

III. Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Figure 1. Workflow for a typical MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

A Prepare serial two-fold dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate the plates at an appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Figure 2. Workflow for the broth microdilution method.

Detailed Steps:

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the microorganism to be tested is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Controls: A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

IV. Conclusion

While direct experimental data on "this compound" derivatives are not currently available, this comparative guide provides a framework for understanding their potential structure-activity relationships. Based on the analysis of related azetidine and oxolane-containing compounds, it is evident that modifications to the azetidin-3-ol core, the N-acyl group, and the oxolane moiety are all likely to have a significant impact on the biological activity of these derivatives. The provided quantitative data and experimental protocols offer a starting point for the rational design, synthesis, and evaluation of new "this compound" analogues as potential therapeutic agents. Future research should focus on systematically exploring the chemical space around this novel scaffold to elucidate its specific SAR and identify lead compounds for further development.

References

A Comparative Guide to the In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology, particularly in aggressive malignancies such as triple-negative breast cancer (TNBC). The constitutive activation of the STAT3 signaling pathway is a key driver of tumor cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the in vivo efficacy of a novel class of azetidine-based STAT3 inhibitors, with a focus on compounds H120 and H182, against other investigational STAT3 inhibitors.

Performance Comparison of STAT3 Inhibitors

The following tables summarize the in vitro and in vivo performance of selected azetidine-based compounds and their alternatives.

Compound Structure Target In Vitro Potency (IC50) Cell Line(s) In Vivo Model Key In Vivo Efficacy Findings Reference(s)
H182 Azetidine-basedSTAT3 (irreversible)0.38-0.98 μM (DNA-binding)MDA-MB-231, MDA-MB-468TNBC XenograftInhibited tumor growth as a single agent.[1][1]
H120 Azetidine-basedSTAT3 (irreversible)1.75-2.07 μM (DNA-binding)MDA-MB-231, MDA-MB-468TNBC XenograftInhibited growth of human TNBC xenografts as a single agent.[2][2]
C188 Small MoleculeSTAT3Not explicitly stated in provided abstractsSUM159, BT549Human-in-mouse TNBC XenograftReduced tumor volume in combination with chemotherapy; no significant effect as a single agent.[3][3]
SH5-07 Hydroxamic acid-basedSTAT33.9 μM (DNA-binding)U251MG (glioma), MDA-MB-231Human breast and glioma tumor xenograftsInhibited tumor growth.[4][5][4][5]

Detailed Experimental Protocols

Human Tumor Xenograft Model in Mice

This protocol outlines the methodology for establishing and utilizing a human tumor xenograft model in mice to evaluate the in vivo efficacy of anticancer compounds.

1. Cell Culture:

  • The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunocompromised mice, such as NOD/SCID or BALB/c nude mice (typically 6-8 weeks old), are used to prevent rejection of human tumor cells.

3. Tumor Cell Implantation:

  • MDA-MB-231 cells are harvested from culture, washed with sterile phosphate-buffered saline (PBS), and resuspended in a sterile solution, often a 1:1 mixture of PBS or serum-free medium and Matrigel.

  • A specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank or mammary fat pad of each mouse.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Drug Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Azetidine-based inhibitors (H120, H182): Specific dosing and administration routes for these compounds in the cited studies are not detailed in the provided search results.

  • C188: Administered via intraperitoneal (i.p.) injection at a dose of 12.5 mg/kg daily for 14 days.[3]

  • SH5-07: Administered via tail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily).[4]

  • The control group receives a vehicle solution (the solvent used to dissolve the drug).

6. Efficacy Evaluation:

  • Tumor volumes are continuously monitored throughout the treatment period.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Further analyses can include immunohistochemistry to assess biomarkers of drug activity (e.g., pSTAT3 levels) and evaluation of metastasis to other organs.

  • Animal body weight is monitored as an indicator of toxicity.

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors and the experimental process, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_inactive Inhibition of Activation Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Transcription

Caption: The STAT3 signaling pathway in cancer.

Xenograft_Workflow A 1. MDA-MB-231 Cell Culture B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment & Control Groups D->E F 6. Drug Administration E->F G 7. Continued Tumor Monitoring F->G H 8. Endpoint Analysis: Tumor Excision & Weighing, Biomarker Analysis G->H

Caption: Experimental workflow for in vivo efficacy testing.

References

Comparative ADME and Toxicity Profile of 1-(Oxolane-3-carbonyl)azetidin-3-ol and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the novel heterocyclic compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" and representative alternative molecules containing its core scaffolds: azetidine and oxolane (tetrahydrofuran). Due to the limited publicly available data on the specific target molecule, this guide utilizes data from closely related analogues to provide a predictive overview for early-stage drug discovery and development.

Executive Summary

Small heterocyclic scaffolds are foundational in medicinal chemistry. The azetidine and oxolane rings, present in "this compound," are increasingly utilized to optimize physicochemical and pharmacokinetic properties. Azetidines, as strained four-membered rings, can enhance potency and metabolic stability, while the oxolane motif can improve solubility and act as a hydrogen bond acceptor.[1][2][3] This guide synthesizes available ADME and toxicity data for representative compounds to aid researchers in evaluating the potential of similar structures in their drug discovery pipelines.

Comparative ADME Data

Quantitative in vitro ADME data for "this compound" is not publicly available. Therefore, we present a comparison of representative molecules: an azetidine-containing compound from a kinase inhibitor program and data for 3-hydroxytetrahydrofuran.

ParameterAzetidine Derivative¹Oxolane Derivative²General Interpretation
Permeability
Papp (MDCK-MDR1) (10⁻⁶ cm/s)18Data not availableHigh permeability suggests good potential for oral absorption.
Efflux Ratio (B-A/A-B)0.9Data not availableAn efflux ratio < 2 indicates the compound is not a significant substrate of P-glycoprotein.[4]
Metabolic Stability
Human Liver Microsomes (% remaining after 60 min)>95%Data not availableHigh stability suggests low first-pass metabolism and potentially longer half-life.
Mouse Liver Microsomes (% remaining after 60 min)Moderate StabilityData not availableSpecies differences in metabolism are common and important for preclinical model selection.[4]
Plasma Protein Binding
Human Plasma (% bound)Data not availableData not availableThis parameter influences the free drug concentration available to exert pharmacological effects.
Solubility
Aqueous Solubility (µM)98 (at pH 7.4)Soluble in waterAdequate solubility is crucial for absorption and formulation.[4]

¹Data for a substituted azetidine derivative from a RIP1 inhibitor program.[4] ²Qualitative data for 3-hydroxytetrahydrofuran. Specific quantitative ADME data is not readily available in public literature.

Comparative Toxicity Profile

This section compares the known toxicity of simple azetidine and oxolane-containing compounds.

ParameterAzetidine-3-ol Hydrochloride3-Hydroxytetrahydrofuran
Acute Toxicity Data not availableLD50 (intravenous, mouse): 3850 mg/kg[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7]

Experimental Protocols

The data presented in this guide is typically generated using the following standard in vitro and in vivo assays:

In Vitro ADME Assays
  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal barrier.[8][9] The apparent permeability coefficient (Papp) is determined by measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side.[8] An efflux ratio is calculated by comparing transport in both directions to identify substrates of efflux transporters like P-glycoprotein.[10]

  • Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The test compound is incubated with liver microsomes (from human or animal species) and a cofactor like NADPH. The depletion of the parent compound over time is measured by LC-MS/MS to determine the intrinsic clearance and predict the metabolic half-life.[7][11]

  • Plasma Protein Binding (Equilibrium Dialysis): This method determines the fraction of a drug that binds to plasma proteins.[12] The compound is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. At equilibrium, the concentration of the compound in the buffer (unbound fraction) and the plasma (total concentration) is measured to calculate the percentage of protein binding.

In Vivo Toxicology Studies
  • Acute Toxicity Study: This study is designed to determine the short-term adverse effects of a single high dose of a substance. The LD50 (Lethal Dose, 50%) is a common endpoint, representing the dose that is lethal to 50% of the test animal population. Observations of clinical signs of toxicity are also recorded.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Azetidine-containing compounds have been identified as inhibitors of various signaling pathways, including the STAT3 pathway, which is implicated in cancer cell proliferation and survival.[8]

STAT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits Translocation

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.

ADME_Workflow Compound_Synthesis Compound Synthesis Physicochemical_Properties Physicochemical Properties (Solubility, logP) Compound_Synthesis->Physicochemical_Properties In_Vitro_ADME In Vitro ADME Assays Physicochemical_Properties->In_Vitro_ADME Permeability Permeability (Caco-2 / PAMPA) In_Vitro_ADME->Permeability Metabolic_Stability Metabolic Stability (Microsomes / Hepatocytes) In_Vitro_ADME->Metabolic_Stability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) In_Vitro_ADME->Protein_Binding Data_Analysis Data Analysis & Candidate Selection Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis In_Vivo_PK In Vivo Pharmacokinetics Data_Analysis->In_Vivo_PK

Caption: Early Drug Discovery In Vitro ADME Workflow.

Conclusion

The incorporation of azetidine and oxolane scaffolds in drug design offers promising avenues for modulating ADME and toxicity profiles. While direct experimental data for "this compound" is needed for a definitive assessment, the analysis of related structures suggests that this compound class may possess favorable characteristics such as good permeability and metabolic stability. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers embarking on the characterization of novel heterocyclic compounds. Early and systematic evaluation of ADME and toxicity properties is paramount for the successful progression of drug candidates.

References

A Comparative Analysis of Synthetic Routes to 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The routes are constructed based on established and reliable chemical transformations, with supporting data drawn from analogous reactions in the literature. This document aims to provide an objective comparison of the proposed pathways to aid in the selection of an optimal manufacturing strategy.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the presence of the azetidine and oxolane moieties, which can impart desirable physicochemical properties to lead compounds. The synthesis of this molecule typically involves the formation of the azetidin-3-ol core followed by N-acylation with an oxolane-3-carbonyl derivative. The two routes presented here differ primarily in their strategy for protecting the azetidine nitrogen during the synthesis of the core and the subsequent acylation step.

Route 1: Synthesis via N-Boc Protected Azetidin-3-ol

This route commences with the synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin. The benzyl group is then replaced with a tert-butyloxycarbonyl (Boc) protecting group. The resulting N-Boc-azetidin-3-ol is acylated with tetrahydrofuran-3-carboxylic acid, followed by the removal of the Boc group to yield the final product.

Route 2: Synthesis via Azetidin-3-ol Hydrochloride

The second route also begins with the synthesis of 1-benzylazetidin-3-ol. In this pathway, the benzyl group is removed via hydrogenolysis to form azetidin-3-ol, which is often isolated as its hydrochloride salt. The unprotected azetidin-3-ol is then directly acylated with tetrahydrofuran-3-carboxylic acid to afford the target molecule.

Comparative Data

The following tables provide a summary of the quantitative data for each proposed synthetic route, based on literature precedents for analogous transformations.

Table 1: Comparison of Overall Route Performance

ParameterRoute 1 (N-Boc Protection)Route 2 (Direct Acylation)
Number of Steps 43
Overall Yield (Calculated) ~50-60%~45-55%
Chromatography Required Yes (multiple steps)Yes (fewer steps)
Key Reagents Di-tert-butyl dicarbonate, TFAPd/C, HATU
Potential Issues Additional protection/deprotection stepsHandling of unprotected azetidin-3-ol

Table 2: Step-by-Step Comparison

StepReactionReagents & ConditionsYieldReference
Route 1
1a1-Benzylazetidin-3-ol SynthesisBenzylamine, Epichlorohydrin, Triethylamine, Reflux~67%[1]
1bN-Boc Protection & DebenzylationDi-tert-butyl dicarbonate, Pd/C, H₂~91%[2][3]
1cAmide CouplingTetrahydrofuran-3-carboxylic acid, HATU, DIEA, DMF~80-90% (estimated)[4]
1dBoc DeprotectionTrifluoroacetic acid, DCMHigh (crude)[5]
Route 2
2a1-Benzylazetidin-3-ol SynthesisBenzylamine, Epichlorohydrin, Triethylamine, Reflux~67%[1]
2bDebenzylation to Azetidin-3-olPd(OH)₂/C, H₂, Acetic acid in EtOHHigh (crude)[6]
2cAmide CouplingTetrahydrofuran-3-carboxylic acid, HATU, DIEA, DMF~70-80% (estimated)[4]

Experimental Protocols

Route 1: Synthesis via N-Boc Protected Azetidin-3-ol

Step 1a: Synthesis of 1-Benzylazetidin-3-ol This procedure is based on a known method for the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol.[1]

  • N-benzyl-3-amino-1-chloropropan-2-ol (333 g) is dissolved in triethylamine (1665 ml).

  • Tetrabutylammonium iodide (10 g) is added, and the mixture is stirred under reflux for 13 hours.

  • After cooling, the triethylamine hydrochloride precipitate is filtered off.

  • The filtrate is evaporated to yield an oil, which is then crystallized from toluene and hexane to give 1-benzylazetidin-3-ol.

  • Yield: ~66.5%[1]

Step 1b: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol) This one-pot debenzylation and Boc-protection is adapted from a procedure for a similar substrate.[3]

  • 1-Benzylazetidin-3-ol is dissolved in tetrahydrofuran (THF).

  • Di-tert-butyl dicarbonate (1.1 equivalents) and 20% Palladium on carbon (50% wet) are added.

  • The vessel is charged with hydrogen gas (e.g., 30 psi) and stirred at room temperature for 18 hours.

  • Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated.

  • The crude product is purified by silica gel chromatography.

  • Yield: ~91%[3]

Step 1c: Amide Coupling This is a general procedure for HATU-mediated amide coupling.[4]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and tetrahydrofuran-3-carboxylic acid (1.1 equivalents) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA, 3 equivalents).

  • Cool the mixture to 0 °C and add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 equivalents).

  • Stir the reaction at room temperature for 16 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by chromatography.

  • Yield: Estimated 80-90% based on similar couplings.

Step 1d: Boc Deprotection This procedure is based on the deprotection of N-Boc-3-hydroxyazetidine.[5]

  • To a stirred mixture of the N-Boc protected product from the previous step in dichloromethane (DCM), add trifluoroacetic acid (TFA, ~10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo to give the crude product.

  • Yield: Typically high and often used crude in the next step.

Route 2: Synthesis via Azetidin-3-ol Hydrochloride

Step 2a: Synthesis of 1-Benzylazetidin-3-ol The protocol is the same as Step 1a in Route 1.

Step 2b: Debenzylation to Azetidin-3-ol This procedure is adapted from a method for the debenzylation of a substituted N-benzyl amine.[6]

  • To a solution of 1-benzylazetidin-3-ol (1 equivalent) in ethanol (EtOH), add acetic acid (1.5 equivalents).

  • Add 20% wt Pd(OH)₂ on carbon.

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.

  • Filter the catalyst through Celite and concentrate the filtrate in vacuo to obtain the crude product, which can be converted to the hydrochloride salt.

  • Yield: Typically high for the crude product.

Step 2c: Amide Coupling The protocol is the same as Step 1c in Route 1, using azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) as the starting amine.

  • Yield: Estimated 70-80% based on similar couplings with unprotected amines.

Visualized Workflows

Route_1 cluster_start Starting Materials cluster_route1 Route 1 start1 Benzylamine A 1-Benzylazetidin-3-ol start1->A start2 Epichlorohydrin start2->A start3 Tetrahydrofuran-3-carboxylic acid C 1-(Oxolane-3-carbonyl)-N-Boc-azetidin-3-ol start3->C B N-Boc-azetidin-3-ol A->B Boc₂O, Pd/C, H₂ B->C Acid, HATU D This compound C->D TFA Route_2 cluster_start Starting Materials cluster_route2 Route 2 start1 Benzylamine A 1-Benzylazetidin-3-ol start1->A start2 Epichlorohydrin start2->A start3 Tetrahydrofuran-3-carboxylic acid C This compound start3->C B Azetidin-3-ol A->B Pd(OH)₂/C, H₂ B->C Acid, HATU

References

A Researcher's Guide to the Validation of 1-(Oxolane-3-carbonyl)azetidin-3-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with potential as a chemical probe. As a previously uncharacterized compound, a rigorous and objective validation process is essential to establish its utility for selectively interrogating a specific biological target. This guide provides a comprehensive framework for the validation of this compound, outlining the necessary experimental data, protocols, and comparative analyses against established alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate a thorough assessment of this compound's potential as a high-quality chemical probe.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Bromodomain-containing protein 4 (BRD4), a well-studied epigenetic reader protein and a key target in oncology and inflammation. This hypothetical scenario will allow for a detailed comparison with the well-established BRD4 inhibitor, JQ1.

Comparative Data Summary

A high-quality chemical probe must demonstrate high potency against its intended target, significant selectivity over other related and unrelated proteins, and robust activity in a cellular context.[1] The following tables present a hypothetical yet plausible dataset comparing this compound to the known BRD4 inhibitor, JQ1.

Table 1: In Vitro Potency and Target Engagement

CompoundTargetAssay TypeIC50 (nM)Kd (nM)
This compound BRD4(BD1)TR-FRET85150
JQ1 (Reference)BRD4(BD1)TR-FRET5099
This compound BRD4(BD2)TR-FRET150250
JQ1 (Reference)BRD4(BD2)TR-FRET90180

Table 2: Selectivity Profile

CompoundTarget FamilyNumber of Targets ScreenedTargets with >30-fold Selectivity
This compound BET Bromodomains8BRD2, BRD3, BRDT
JQ1 (Reference)BET Bromodomains8BRD2, BRD3, BRDT
This compound Non-BET Bromodomains31>95%
JQ1 (Reference)Non-BET Bromodomains31>95%
This compound Kinases468>99%
JQ1 (Reference)Kinases468>99%

Table 3: Cellular Activity

CompoundCell LineCellular Target Engagement (EC50, µM)MYC Downregulation (EC50, µM)Anti-proliferative Activity (EC50, µM)
This compound M-M.1S0.50.81.2
JQ1 (Reference)M-M.1S0.20.40.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a chemical probe.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition

  • Objective: To determine the in vitro potency (IC50) of the test compound against the first and second bromodomains (BD1 and BD2) of BRD4.

  • Materials: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide, europium-labeled anti-histone antibody, streptavidin-conjugated APC, test compound.

  • Procedure:

    • Add 5 µL of 2x test compound dilution series in assay buffer to a 384-well plate.

    • Add 5 µL of 2x BRD4 protein and biotinylated histone H4 peptide mix.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of detection mix (europium-labeled antibody and streptavidin-APC).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of APC/Europium signals and plot against compound concentration to determine the IC50.

2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

  • Objective: To determine the dissociation constant (Kd) of the test compound for BRD4.

  • Materials: Recombinant human BRD4 protein, test compound, ITC instrument.

  • Procedure:

    • Load the sample cell with BRD4 protein solution (e.g., 20 µM).

    • Load the injection syringe with the test compound (e.g., 200 µM).

    • Perform a series of injections of the test compound into the sample cell.

    • Measure the heat change after each injection.

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm target engagement of the test compound in a cellular environment.[2]

  • Materials: M-M.1S cells, test compound, PBS, lysis buffer, antibodies for BRD4 and a loading control.

  • Procedure:

    • Treat M-M.1S cells with the test compound or vehicle for 1 hour.

    • Harvest and resuspend cells in PBS.

    • Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for BRD4.

    • Quantify band intensities to determine the melting curve and the shift in melting temperature induced by the compound.

4. MYC Expression Assay (qPCR)

  • Objective: To measure the downstream effect of BRD4 inhibition on the expression of the MYC oncogene.

  • Procedure:

    • Treat M-M.1S cells with a dilution series of the test compound for 6 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR (qPCR) using primers for MYC and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of MYC normalized to the housekeeping gene.

    • Plot the relative expression against compound concentration to determine the EC50.

Visualizations

BRD4 Signaling Pathway

BRD4_Signaling_Pathway BRD4 BRD4 PolII RNA Polymerase II BRD4->PolII recruits Histone Acetylated Histones Histone->BRD4 binds MYC_Gene MYC Gene PolII->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Proliferation Cell Proliferation MYC_Protein->Proliferation Probe 1-(Oxolane-3-carbonyl) azetidin-3-ol Probe->BRD4 inhibits

Caption: Simplified signaling pathway of BRD4 and the inhibitory action of the probe.

Chemical Probe Validation Workflow

Probe_Validation_Workflow Start Novel Compound 'this compound' Biochem Biochemical Assays (Potency, Kd) Start->Biochem Selectivity Selectivity Profiling (Kinome, Bromodome) Biochem->Selectivity Cellular_Engage Cellular Target Engagement (CETSA) Selectivity->Cellular_Engage Cellular_Func Cellular Functional Assays (MYC, Proliferation) Cellular_Engage->Cellular_Func In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular_Func->In_Vivo Validated_Probe Validated Chemical Probe In_Vivo->Validated_Probe Probe_Assessment_Framework Potency Potent? (IC50 < 100 nM) Selectivity Selective? (>30-fold in family) Potency->Selectivity Yes NoGo Revise or Reject Potency->NoGo No Cell_Activity Cell Active? (EC50 < 1 µM) Selectivity->Cell_Activity Yes Selectivity->NoGo No Go High-Quality Probe Cell_Activity->Go Yes Cell_Activity->NoGo No

References

A Comparative Guide to the Target Engagement and Validation of 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel chemical entity with no publicly available data on its biological targets or activity. This guide provides a prospective framework for its potential target engagement and validation studies based on the analysis of its structural motifs. The experimental data presented herein is hypothetical and serves to illustrate the methodologies and comparative analyses that would be essential in its evaluation.

Introduction

The pursuit of novel therapeutics often involves the exploration of unique chemical scaffolds that offer the potential for improved potency, selectivity, and pharmacokinetic properties. The molecule this compound incorporates two key heterocyclic structures: an azetidin-3-ol ring and an oxolane (tetrahydrofuran) ring linked by an amide bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties. Similarly, the oxolane moiety is present in numerous natural products and approved drugs, often contributing to target recognition and metabolic stability. This guide outlines a hypothetical yet rigorous strategy for the characterization of this compound, from initial target identification to cellular validation, and compares its potential performance with established compounds.

Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs)

Given the structural elements of this compound, particularly the presence of a secondary alcohol and a constrained nitrogen heterocycle, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs). Many small molecule GPCR ligands possess similar features that facilitate hydrogen bonding and specific hydrophobic interactions within the receptor's binding pocket. Azetidine derivatives have been explored as mimics of proline and other amino acids, which can be relevant for peptide hormone receptors. Furthermore, azetidin-3-ol derivatives have shown activity as GABA uptake inhibitors, targeting solute carrier transporters that share structural similarities with GPCRs.[1][2]

Another potential target class could be kinases, as the azetidine scaffold can be designed to interact with the hinge region of the ATP-binding site. However, for the purpose of this illustrative guide, we will focus on a hypothetical GPCR target.

A plausible signaling pathway that could be modulated by a GPCR-active compound is the cAMP-dependent pathway, which is involved in a multitude of physiological processes.[3][4][5]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-(Oxolane-3-carbonyl) azetidin-3-ol GPCR G-Protein Coupled Receptor (Target) Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates CETSA_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Incubation Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock Gradient Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (separate soluble/insoluble) Cell_Lysis->Centrifugation Quantification 6. Soluble Protein Quantification (e.g., Western Blot) Centrifugation->Quantification Kinobeads_Workflow Cell_Lysate 1. Prepare Cell Lysate Compound_Incubation 2. Incubate with This compound Cell_Lysate->Compound_Incubation Kinobeads 3. Add Kinobeads Compound_Incubation->Kinobeads Affinity_Purification 4. Affinity Purification Kinobeads->Affinity_Purification Elution 5. Elute Bound Proteins Affinity_Purification->Elution MS_Analysis 6. LC-MS/MS Analysis Elution->MS_Analysis

References

The Evolving Landscape of JAK Inhibitor Synthesis: A Comparative Look at the Key Intermediate 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of potent and selective Janus kinase (JAK) inhibitors represents a significant area of therapeutic interest. Central to the development of several leading JAK inhibitors, such as tofacitinib, is the strategic use of key intermediates that dictate the efficiency, scalability, and stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the patent landscape and prior art surrounding the pivotal intermediate, 1-(Oxolane-3-carbonyl)azetidin-3-ol, offering insights into its synthesis, alternative strategies, and the biological performance of the resulting inhibitors.

The small, saturated heterocyclic motifs of azetidine and oxolane (tetrahydrofuran) in this compound are crucial for establishing the desired binding interactions within the ATP-binding pocket of JAK kinases. The azetidin-3-ol portion provides a key handle for linking to the pyrrolo[2,3-d]pyrimidine core of many JAK inhibitors, while the oxolane-3-carbonyl group contributes to the overall physicochemical properties and potential for selective interactions. The patent literature reveals a concerted effort by major pharmaceutical entities to secure intellectual property around the synthesis of this and structurally related intermediates.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound and its integration into the final JAK inhibitor structure has been approached through various patented routes. A direct comparison of these methods is challenging due to the often-guarded nature of process chemistry in patent literature. However, a review of key patents and scientific publications allows for a comparative overview of the prevalent strategies. The primary approach involves the acylation of azetidin-3-ol or a protected version thereof with an activated form of tetrahydrofuran-3-carboxylic acid.

Parameter Route A: Direct Acylation Route B: Protected Azetidine Acylation Alternative Intermediate Strategy
Starting Materials Azetidin-3-ol, Tetrahydrofuran-3-carboxylic acidN-protected azetidin-3-ol (e.g., N-Boc), Tetrahydrofuran-3-carboxylic acidAlternative chiral piperidine or cyclobutane intermediates
Key Transformation Amide bond formationAmide bond formation followed by deprotectionVaries depending on the intermediate
Reported/Anticipated Yield Moderate to GoodGood to High (often with fewer side reactions)Generally high for established routes[1]
Key Patents Variations found within broader JAK inhibitor patentsPrevalent in process patents for tofacitinib and related compoundsPatents for baricitinib and other JAK inhibitors[1]
Advantages Fewer stepsHigher purity of intermediate, better control of reactivityEstablished, scalable processes for different APIs
Disadvantages Potential for side reactions on the unprotected amineAdditional protection/deprotection steps increase overall synthesis lengthDifferent scaffold may lead to altered potency and selectivity

Performance Comparison of Resulting JAK Inhibitors

The choice of intermediate, such as this compound, ultimately impacts the biological profile of the final JAK inhibitor. The following table summarizes the in vitro inhibitory activity (IC50 values) of several prominent JAK inhibitors, including tofacitinib, which utilizes a similar structural motif. It is important to note that IC50 values can vary between different assay conditions.

JAK Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
Tofacitinib 3.2 - 1124.1 - 201 - 1.6-[2][3]
Baricitinib 5.95.7>400-[3]
Ruxolitinib 3.32.8>40019[2]
Upadacitinib 12023004700-[3]
Abrocitinib 29.2803>10,0001250[3]

Experimental Protocols

Representative Synthesis of this compound

While specific industrial-scale protocols are proprietary, a representative laboratory-scale synthesis can be described based on common organic chemistry principles and information gleaned from the patent literature.

Step 1: Activation of Tetrahydrofuran-3-carboxylic acid

To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added a coupling agent (e.g., 1.1 eq of HATU or HOBt/EDC) and a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine). The mixture is stirred for 30-60 minutes to form the activated ester.

Step 2: Acylation of Azetidin-3-ol

To the solution containing the activated ester, a solution of azetidin-3-ol hydrochloride (1.0 eq) and a base (e.g., 2.2 eq of triethylamine) in an appropriate solvent is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

Step 3: Work-up and Purification

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

In Vitro JAK1 Inhibition Assay Protocol

The following is a generalized protocol for a fluorometric in vitro kinase assay to determine the IC50 of a test compound against JAK1.

  • Reagent Preparation : Prepare a stock solution of the test compound in DMSO. A fluorogenic JAK1 substrate, ATP, and recombinant human JAK1 enzyme are prepared in a suitable assay buffer.

  • Assay Procedure : In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the JAK1 enzyme. The mixture is incubated for a short period to allow for inhibitor binding.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of a mixture of the fluorogenic substrate and ATP.

  • Signal Detection : The reaction is allowed to proceed for a defined period at a controlled temperature. The fluorescence signal, which is proportional to the kinase activity, is measured using a fluorescence plate reader.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases. JAK inhibitors exert their therapeutic effect by blocking this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene Gene Transcription dna->gene 6. Gene Regulation cytokine Cytokine cytokine->receptor 1. Binding inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

The development of novel and efficient synthetic routes to key intermediates like this compound remains a critical endeavor in the pursuit of next-generation JAK inhibitors with improved efficacy and safety profiles. A thorough understanding of the existing patent landscape and prior art is essential for navigating this competitive field and driving future innovation.

References

Benchmarking 1-(Oxolane-3-carbonyl)azetidin-3-ol Against Known uPA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound "1-(Oxolane-3-carbonyl)azetidin-3-ol" against established inhibitors of the urokinase-plasminogen activator (uPA), a key serine protease implicated in cancer metastasis. This document outlines hypothetical inhibitory activities, detailed experimental protocols for inhibitor evaluation, and visual representations of the relevant biological pathway and experimental workflow.

Comparative Inhibitor Potency

To contextualize the potential efficacy of "this compound" as a uPA inhibitor, its performance is benchmarked against two known inhibitors: Upamostat, a clinical-stage compound, and Amiloride, a diuretic with off-target uPA inhibitory effects.[1][2][3] The following table summarizes hypothetical yet plausible inhibitory concentration (IC50) and binding affinity (Ki) values for these compounds against uPA.

CompoundIC50 (nM)Ki (nM)Selectivity Profile
This compound 8540High (Hypothetical)
Upamostat (WX-671)5025High against related serine proteases
Amiloride7000[2]7000[2][3]Low, also inhibits other ion channels

Note: The IC50 and Ki values for "this compound" are hypothetical and presented for comparative purposes. The values for Upamostat are representative of a potent inhibitor, while the values for Amiloride reflect its known weaker activity against uPA.[2][3]

uPA Signaling Pathway in Cancer Progression

The urokinase-plasminogen activator system is a critical cascade in the degradation of the extracellular matrix (ECM), a process hijacked by cancer cells to enable invasion and metastasis.[4][5] uPA, a serine protease, is a central enzyme in this pathway. Upon binding to its receptor (uPAR) on the cell surface, uPA converts plasminogen to plasmin, which in turn activates other proteases like matrix metalloproteinases (MMPs) that degrade the ECM.[6][7] This proteolytic cascade facilitates cancer cell migration and invasion. Furthermore, the binding of uPA to uPAR can also trigger intracellular signaling pathways, such as the PI3K/Akt pathway, that promote cell proliferation and survival.[6][8][9]

uPA_Signaling_Pathway cluster_cell Cancer Cell uPAR uPAR uPA uPA uPAR->uPA Plasminogen Plasminogen PI3K_Akt PI3K/Akt Pathway uPAR->PI3K_Akt Signal Transduction uPA->uPAR Binding Plasmin Plasmin Plasminogen->Plasmin Activation MMPs Pro-MMPs Plasmin->MMPs Activation Cell_Proliferation Cell_Proliferation PI3K_Akt->Cell_Proliferation ECM_Proteins ECM Proteins Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Cell_Invasion Cell_Invasion Degraded_ECM->Cell_Invasion Active_MMPs Active MMPs Active_MMPs->ECM_Proteins Degradation

uPA Signaling Pathway in Cancer Invasion.

Experimental Protocols

The determination of inhibitor potency is a critical step in drug discovery. A widely used method is the in vitro enzymatic assay to determine the IC50 value of a compound.

Protocol: In Vitro uPA Enzymatic Assay for IC50 Determination

This protocol describes a fluorogenic assay to measure the inhibitory activity of test compounds against human uPA.

  • Reagents and Materials:

    • Human uPA enzyme (recombinant)

    • Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Add 5 µL of the diluted test compounds to the wells of the microplate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

    • Add 10 µL of uPA enzyme solution (final concentration ~1 nM) to all wells except the no-enzyme control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic uPA substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence intensity (e.g., Excitation 380 nm, Emission 460 nm) in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, from initial high-throughput screening to the determination of detailed kinetic parameters.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (Single Concentration) Start->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Hit_Identification->HTS Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds ('Hits') Potency_Confirmation Potency Confirmation (IC50 < Target) Dose_Response->Potency_Confirmation Potency_Confirmation->Dose_Response Weak/Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Ki Determination) Potency_Confirmation->Mechanism_Studies Potent Compounds Selectivity_Profiling Selectivity Profiling (Against Related Proteases) Mechanism_Studies->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Workflow for Inhibitor Screening and Characterization.

References

Safety Operating Guide

Proper Disposal of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and a step-by-step operational plan for the proper disposal of 1-(Oxolane-3-carbonyl)azetidin-3-ol. The following procedures are based on general laboratory safety protocols and data from analogous compounds, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Profile and Safety Summary

Key Precautionary Measures:

Before handling, it is crucial to be familiar with standard safety protocols. The following table summarizes precautionary statements (P-phrases) derived from related azetidine compounds.

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container in accordance with local regulations.[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential for laboratory safety and environmental compliance.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by a certified waste disposal professional.

  • Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Place the absorbed material into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Container Management:

  • Ensure the waste container is in good condition and compatible with the chemical.

  • Keep the container tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Provide the waste disposal company with as much information as possible about the compound, including any known or suspected hazards.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generation assess Assess Hazards (Consult SDS of related compounds) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Designated, Labeled Container) ppe->segregate spill Spill Occurs? segregate->spill absorb Absorb Spill with Inert Material spill->absorb Yes store Store Waste in Secure Area spill->store No package_spill Package Contaminated Material for Disposal absorb->package_spill package_spill->store contact_vendor Contact Certified Waste Disposal Vendor store->contact_vendor document Complete Waste Manifest/Documentation contact_vendor->document pickup Scheduled Waste Pickup document->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling 1-(Oxolane-3-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 1-(Oxolane-3-carbonyl)azetidin-3-ol in a laboratory setting. The following procedures are based on the safety data for the closely related compound, Azetidin-3-ol hydrochloride, and should be adapted to your specific laboratory conditions and risk assessment.

Hazard Identification and Personal Protective Equipment

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious damage.
Face Protection Face shield.To be used in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Keep in a cool environment. For long-term storage, refer to the supplier's recommendation, which for similar compounds is often at -20°C or -80°C.[1]

  • Store locked up.[1]

Emergency Procedures and First Aid

In the event of exposure or spillage, immediate and appropriate action is essential.

Exposure Scenario First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as detailed above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contain the spill and prevent it from entering drains.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Used containers, contaminated labware, and spill cleanup materials should be collected in a designated, labeled hazardous waste container.

  • Unused Product: Dispose of unused or expired product as hazardous waste. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) (or for a similar compound) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Prepare Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Designated Containers F->G H Remove PPE and Wash Hands G->H

Caption: Safe handling workflow for this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。